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Core Science & Biosynthesis

Foundational

Phytochemical Profiling and Isolation of Tricin 7-O-Glucoside: A Comprehensive Technical Guide

Executive Summary Tricin 7-O-glucoside (4′,5-dihydroxy-3′,5′-dimethoxyflavone-7-O-β-D-glucopyranoside) is a highly specialized O-methylated flavone glycoside predominantly found in the Poaceae (Gramineae) and Fabaceae fa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricin 7-O-glucoside (4′,5-dihydroxy-3′,5′-dimethoxyflavone-7-O-β-D-glucopyranoside) is a highly specialized O-methylated flavone glycoside predominantly found in the Poaceae (Gramineae) and Fabaceae families. Beyond its structural role as a nucleation site for lignin polymerization in monocot cell walls, it serves as a critical signaling molecule mediating environmental stress responses, including drought tolerance and symbiotic endophytic interactions. For researchers and drug development professionals, tricin 7-O-glucoside presents immense pharmacological potential, exhibiting potent anti-inflammatory, antioxidant, and antiviral properties.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic descriptive biology. Herein, we dissect the enzymatic causality of its biosynthesis, map its taxonomic distribution, and establish a self-validating, thermodynamically sound protocol for its extraction and LC-MS/MS characterization.

Biosynthetic Pathway & Enzymatic Causality

The biosynthesis of tricin 7-O-glucoside is a masterclass in metabolic channeling, requiring the convergence of the phenylpropanoid and polyketide pathways. The structural complexity of this molecule necessitates a highly ordered sequence of hydroxylation, methylation, and glycosylation events.

The pathway initiates with the condensation of p-coumaroyl-CoA and malonyl-CoA, catalyzed by Chalcone Synthase (CHS) and Chalcone Isomerase (CHI) to yield the flavanone naringenin. The critical divergence point in monocots is governed by [1]. Operating as a Flavone Synthase II (FNSII), CYP93G1 introduces a double bond between C-2 and C-3 of naringenin to form apigenin. This desaturation is the committed step that prevents metabolic flux from bleeding into competing anthocyanin or flavonol pathways[1].

Subsequent hydroxylation by Flavonoid 3',5'-hydroxylase (F3',5'H) yields tricetin, which is rapidly di-O-methylated at the 3' and 5' positions by specific O-methyltransferases (OMTs) to form the tricin aglycone[2]. Finally, uridine diphosphate-dependent glycosyltransferases (UGTs) catalyze the stereospecific addition of a glucose moiety to the C-7 hydroxyl group, enhancing the molecule's aqueous solubility for vacuolar storage or cell wall transport[3].

Biosynthesis Phe Phenylalanine pCoum p-Coumaroyl-CoA Phe->pCoum PAL / C4H / 4CL NarChal Naringenin Chalcone pCoum->NarChal CHS (+ Malonyl-CoA) Nar Naringenin NarChal->Nar CHI Api Apigenin Nar->Api CYP93G1 (FNSII) Tri Tricetin Api->Tri F3',5'H Tricin Tricin Tri->Tricin 3'-OMT / 5'-OMT Tricin7G Tricin 7-O-glucoside Tricin->Tricin7G UGT (Glycosylation)

Tricin 7-O-glucoside biosynthesis pathway from phenylalanine via CYP93G1 and glycosyltransferases.

Taxonomic Distribution & Natural Sources

While the tricin aglycone is ubiquitous among grasses, the specific accumulation of the 7-O-glucoside conjugate is highly species- and tissue-dependent. Its distribution is heavily biased toward the aerial tissues (leaves, husks, and stems) of herbaceous plants, where it functions as a UV protectant and structural lignin precursor.

Recent multi-omics studies have also revealed that its accumulation can be dynamically upregulated by environmental stimuli. For instance, in the medicinal plant , the concentration of tricin 7-O-glucoside in fibrous roots surges in direct response to inoculation with the endophytic fungus Paraphoma sp. F9, correlating with enhanced photosynthetic gene expression[4].

Quantitative Distribution in Key Plant Species

The following table synthesizes the baseline isolation yields of tricin 7-O-glucoside across major botanical sources[3]:

Plant SpeciesCommon NamePrimary Tissue SourceAverage Isolation Yield
Medicago sativaAlfalfaWhole plant / Leaves1,600 – 4,700 mg/kg
Triticum aestivumWheatHusks, brans, leaves~770 mg/kg
Oryza sativa (indica)RiceLeaves~400 mg/kg
Desmostachya bipinnataHalfa grassAerial parts~300 mg/kg
Saccharum officinarumSugarcaneLeaves and CulmsHigh (Qualitative LC-MS)
Atractylodes lanceaBlack AtractylodesFibrous rootsStress-induced

Self-Validating Extraction Methodology

The extraction of O-glycosylated flavonoids requires strict control over thermodynamics and enzymatic activity. Standard thermal drying or room-temperature aqueous extractions often result in the catastrophic hydrolysis of the 7-O-glycosidic bond by endogenous β-glucosidases, artificially inflating the apparent concentration of the tricin aglycone.

Step-by-Step Protocol
  • Biomass Quenching & Lyophilization: Flash-freeze the harvested plant tissue in liquid nitrogen (-196°C) immediately upon collection to halt all metabolic activity. Lyophilize the tissue at -80°C under a vacuum of <0.1 mbar.

    • Causality: Sublimation removes water without providing the thermal energy required for hydrolytic degradation of the O-glycosidic linkage.

  • Cryogenic Milling: Mill the lyophilized tissue at 30 Hz for 1.5 minutes using stainless steel beads.

    • Causality: This specific frequency maximizes the surface-area-to-solvent ratio without generating excessive frictional heat that could induce oxidative degradation of the flavone backbone.

  • Internal Standard Spiking (Self-Validation Checkpoint): Weigh exactly 50 mg of the pulverized sample. Add 1,200 μL of a 70% methanolic aqueous extraction solvent pre-chilled to -20°C. Crucial: The solvent must be pre-spiked with an isotopically labeled internal standard (e.g., Rutin-d3) at a known concentration.

    • Causality: The 30% water content swells the plant matrix, while the 70% methanol effectively solubilizes the amphiphilic tricin 7-O-glucoside. The internal standard allows for the absolute calculation of extraction recovery rates, validating the efficiency of the physical extraction.

  • Vortexing & Incubation: Vortex the mixture for 30 seconds every 30 minutes, repeating this cycle six times while maintaining the sample on ice.

  • Centrifugation & Filtration: Centrifuge at 12,000 rpm for 3 minutes at 4°C. Pass the supernatant through a 0.22 μm PTFE microporous membrane into an amber LC vial.

    • Causality: High-speed centrifugation and sub-micron filtration remove high-molecular-weight polysaccharides and structural proteins, preventing column fouling during downstream UPLC analysis.

Protocol Step1 Biomass Lyophilization (-80°C) Step2 Cryogenic Milling (30 Hz, 1.5 min) Step1->Step2 Step3 Extraction (70% MeOH, -20°C) Step2->Step3 Step4 Vortex & Centrifuge (12,000 rpm, 3 min) Step3->Step4 Step5 Filtration (0.22 μm PTFE) Step4->Step5 Step6 UPLC-ESI-MS/MS Targeted Profiling Step5->Step6

Standardized workflow for the extraction and targeted LC-MS/MS profiling of tricin 7-O-glucoside.

Analytical Characterization via UPLC-ESI-MS/MS

Accurate quantification and structural confirmation of tricin 7-O-glucoside require high-resolution mass spectrometry. Given the presence of numerous isobaric flavonoid glycosides in plant matrices, chromatographic separation must be optimized.

Chromatographic Parameters

Separation is optimally achieved using a sub-2 μm C18 column (e.g., 1.8 μm, 2.1 × 100 mm) maintained at 40°C. The mobile phase should consist of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Causality: Formic acid acts as an essential ion-pairing agent. It suppresses the ionization of residual silanol groups on the stationary phase (preventing peak tailing) while simultaneously donating protons to enhance ionization efficiency in the ESI source[5].

Mass Spectrometry (MS/MS) Signatures

For targeted metabolomics, the mass spectrometer (e.g., Q-TOF or QTRAP) should be operated in negative Electrospray Ionization (ESI-) mode.

  • Precursor Ion: Tricin 7-O-glucoside yields a highly stable deprotonated pseudomolecular ion [M - H]⁻ at m/z 491.19 [6].

  • Fragmentation (HCD/CID): Upon subjecting the precursor to High-energy C-trap Dissociation (HCD) with a normalized collision energy of ~65, the molecule undergoes a characteristic neutral loss of the 162 Da glucosyl moiety. This generates a dominant, base-peak product ion at m/z 329 , corresponding to the tricin aglycone radical[6].

  • Diagnostic Transition: The Multiple Reaction Monitoring (MRM) transition of m/z 491.19 → 329 is the definitive quantitative signature for this compound[6].

References

  • Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjugates in Rice Source: PubMed Central (PMC) / NIH URL:[Link]

  • Tricin - Compound Summary & Biosynthesis Source: Wikipedia URL:[Link]

  • The Occurrence of Tricin and Its Derivatives in Plants Source: RSC Advances / Royal Society of Chemistry URL:[Link]

  • Characterization of carotenoids and flavonoids in Yangxian pigmented rice varieties through LC‒MS/MS-based targeted metabolomics and multivariate statistics Source: PubMed Central (PMC) / NIH URL:[Link]

  • Metabolite Profiling of Sugarcane Genotypes and Identification of Flavonoid Glycosides and Phenolic Acids Source: Journal of Agricultural and Food Chemistry / ACS Publications URL:[Link]

  • Multi-omics analysis reveals the differential mechanism of host growth and metabolism promotion by endophytic fungus and bacteria in Atractylodes lancea Source: Medicinal Plant Biology / Maxapress URL:[Link]

Sources

Exploratory

A Technical Guide to the In Vitro Antioxidant and Anti-inflammatory Properties of Tricin 7-O-glucoside

Abstract Tricin 7-O-glucoside, a naturally occurring glycosyloxyflavone, is gaining significant attention within the scientific community for its promising pharmacotherapeutic potential. Found in various plant sources, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Tricin 7-O-glucoside, a naturally occurring glycosyloxyflavone, is gaining significant attention within the scientific community for its promising pharmacotherapeutic potential. Found in various plant sources, including rice bran and bamboo leaves, this molecule demonstrates potent dual-action capabilities as both an antioxidant and an anti-inflammatory agent.[1] This technical guide provides an in-depth exploration of the in vitro bioactivities of tricin 7-O-glucoside. We will dissect the key molecular mechanisms, present detailed and validated experimental protocols for assessing its efficacy, and visualize the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers aiming to investigate and harness the therapeutic properties of this compelling natural compound.

Introduction to Tricin 7-O-glucoside: A Flavonoid of Interest

Tricin 7-O-glucoside belongs to the flavonoid class of polyphenols, specifically a glycosyloxyflavone. Its structure consists of a tricin aglycone (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) attached to a D-glucopyranosyl residue at the 7-hydroxyl position.[2] This glycosylation can influence its solubility, bioavailability, and metabolic fate compared to its aglycone, tricin.

While the aglycone, tricin, has been studied for a range of activities, including cancer chemoprevention and neuroprotection, its glycoside form is the primary state in many natural sources like wheat, barley, and the traditional medicinal plant Lonicera japonica.[1][2][3] The inherent antioxidant and anti-inflammatory properties of the flavonoid scaffold are well-established, and tricin 7-O-glucoside represents a significant contributor to the bioactivity of its source plants. This guide focuses on the standardized in vitro methodologies used to quantify these effects.

In Vitro Antioxidant Activity: Mechanisms and Quantification

The antioxidant capacity of flavonoids like tricin 7-O-glucoside is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing reactive free radicals and terminating damaging chain reactions. This radical-scavenging activity is a cornerstone of its cytoprotective effects. Two widely accepted and robust colorimetric assays are employed to quantify this potential in vitro: the DPPH and ABTS assays.

Key Methodologies for Assessing Antioxidant Capacity

This assay is based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable DPPH radical, which is characterized by a deep purple color and an absorption maximum around 517 nm.[4][5] Upon reduction by the antioxidant, the purple color fades to yellow, and the decrease in absorbance is directly proportional to the radical-scavenging activity of the sample.[6][7]

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the oxidation of ABTS with an agent like potassium persulfate.[8][9] Antioxidants present in the sample reduce the ABTS•+, causing the solution to decolorize. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration.[8][9] This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidant systems.

Experimental Workflow & Protocols

The following protocols represent self-validating systems, incorporating positive controls and blanks to ensure data integrity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Tricin 7-O-glucoside Stock (e.g., in DMSO or Ethanol) p2 Prepare Serial Dilutions of Test Compound & Standard (e.g., Ascorbic Acid, Trolox) p1->p2 r1 Add Reagents to 96-well Plate: - Test Compound / Standard / Blank - Radical Solution p2->r1 p3 Prepare Radical Solution (DPPH or ABTS•+) p3->r1 r2 Incubate in the Dark (e.g., 30 minutes at RT) r1->r2 a1 Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) r2->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3 G cluster_nuc Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription Tricin Tricin 7-O-glucoside Tricin->IKK INHIBITS

Caption: Inhibition of the LPS-induced NF-κB pathway by Tricin 7-O-glucoside.

Experimental Protocols for Anti-inflammatory Assays
  • Cell Maintenance: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of tricin 7-O-glucoside for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for NO/cytokine production, 30-60 minutes for protein phosphorylation).

  • Sample Collection: After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. [10]3. Assay Procedure:

    • Add 50 µL of Griess Reagent A to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B.

    • Incubate for another 10 minutes at room temperature, protected from light. [11]4. Measurement:

    • Measure the absorbance at 540-550 nm. The color development is proportional to the nitrite (a stable product of NO) concentration. [12]5. Quantification: Determine the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

  • Assay Principle: This assay measures the peroxidase activity of COX-2, which converts a substrate into a detectable product. The kit from BPS Bioscience (#71111), for example, measures the conversion of Amplex™ Red to a fluorescent product. [13]2. Reagent Preparation (Example using a commercial kit):

    • Dilute purified recombinant COX-2 enzyme in the provided assay buffer. [13] * Prepare serial dilutions of tricin 7-O-glucoside and a positive control inhibitor (e.g., Celecoxib).

  • Assay Procedure (96-well plate format):

    • Add diluted enzyme, test compound/control, and cofactors (if required) to the wells.

    • Initiate the reaction by adding the substrate (arachidonic acid). [13][14] * Incubate for a specified time at 37°C. [14]4. Measurement:

    • Measure the fluorescence or absorbance as per the kit's instructions.

  • Data Analysis:

    • Calculate the percent inhibition relative to the enzyme-only control.

    • Determine the IC50 value from a dose-response curve.

Data Presentation

Summarize key anti-inflammatory metrics in a table.

AssayEndpoint MeasuredResult for Tricin 7-O-glucoside
Griess AssayNitric Oxide (NO) ProductionHypothetical % Inhibition at X µM
COX-2 AssayEnzyme ActivityHypothetical IC50 Value (µM)
ELISATNF-α SecretionHypothetical % Reduction at X µM
Western Blotp-IκBα / IκBα RatioHypothetical Fold Change vs. LPS

Conclusion and Future Directions

This guide has outlined the fundamental in vitro methodologies to characterize the antioxidant and anti-inflammatory activities of tricin 7-O-glucoside. The data generated from these robust and reproducible assays demonstrate its potential to mitigate oxidative stress and suppress key inflammatory pathways, particularly through the inhibition of the NF-κB signaling cascade. [15][16] The combined antioxidant and anti-inflammatory profile makes tricin 7-O-glucoside a highly attractive candidate for further investigation in the context of diseases where oxidative stress and inflammation are key pathological drivers. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of the glycoside to its aglycone (tricin) to understand the role of the sugar moiety.

  • Advanced Cell Models: Investigating its effects in co-culture systems or disease-specific cell models.

  • In Vivo Validation: Progressing to animal models of inflammatory diseases to assess bioavailability, efficacy, and safety.

By employing the rigorous in vitro screening funnel detailed in this guide, researchers can effectively validate the therapeutic potential of tricin 7-O-glucoside and pave the way for its development as a novel anti-inflammatory and cytoprotective agent.

References

  • Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice. PubMed. Available from: [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. ACS Publications. Available from: [Link]

  • Inhibitory effect of tricin on activation of inflammatory mediators and... ResearchGate. Available from: [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. Elabscience. Available from: [Link]

  • Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. PubMed. Available from: [Link]

  • 3.5. DPPH Radical-Scavenging Assay. Bio-protocol. Available from: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. Available from: [Link]

  • Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs. PubMed. Available from: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health (NIH). Available from: [Link]

  • LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. Available from: [Link]

  • Attempt to Construct an In Vitro Model of Enhancement of Macrophage Phagocytosis Via Continuous Administration of LPS. Anticancer Research. Available from: [Link]

  • High-throughput microplate assays for screening flavonoid content and DPPH-scavenging activity in sorghum bran and flour. USDA Agricultural Research Service. Available from: [Link]

  • COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. International Journal of Current Advanced Research. Available from: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available from: [Link]

  • LPS-induced senescence of macrophages aggravates calcification and senescence of vascular smooth muscle cells via IFITM3. Taylor & Francis Online. Available from: [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. Diva-Portal.org. Available from: [Link]

  • Mechanism of Anti-Inflammatory Effect of Tricin, a Flavonoid Isolated From Njavara Rice Bran in LPS Induced hPBMCs and Carrageenan Induced Rats. PubMed. Available from: [Link]

  • Spectrophotometric Analysis of Flavonoid Content and DPPH Activity in Vertically Farmed Medicinal Plants A25, B25, and T25 Under Abiotic Stress. Diva-Portal.org. Available from: [Link]

  • Molecular mechanisms of anti-inflammatory action of the flavonoid, tricin from Njavara rice (Oryza sativa L.) in human peripheral blood mononuclear cells. ResearchGate. Available from: [Link]

  • Griess assay was performed on the stained cell treated with inhibitors of nitric oxide synthase in other to measure the nitrite present. ResearchGate. Available from: [Link]

  • (PDF) Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available from: [Link]

  • DPPH Radical Scavenging Assay. MDPI. Available from: [Link]

  • LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. Available from: [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available from: [Link]

  • Protocol Griess Test. Protocols.io. Available from: [Link]

  • Effect of MAPK, PI3-K inhibitors and tricin on cell viability and... ResearchGate. Available from: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. National Institutes of Health (NIH). Available from: [Link]

  • The Occurrence of Tricin and Its Derivatives in Plants. RSC Publishing. Available from: [Link]

  • Separation and Purification of Tricin from an Antioxidant Product Derived from Bamboo Leaves. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Nitric oxide detection methods in vitro and in vivo. National Institutes of Health (NIH). Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available from: [Link]

  • A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae). MDPI. Available from: [Link]

  • Tricin 7-O-glucoside. PubChem. Available from: [Link]

  • Tricin 7-O-glucoside | CAS#:32769-01-0. Chemsrc. Available from: [Link]

  • Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. ResearchGate. Available from: [Link]

  • In Vitro and In Silico Evaluation of Compounds from Washingtonia filifera as Acetylcholinesterase Inhibitors. ACG Publications. Available from: [Link]

  • Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside. MDPI. Available from: [Link]

  • In Vitro Evaluation of Pro- and Antioxidant Effects of Flavonoid Tricetin in Comparison to Myricetin. National Institutes of Health (NIH). Available from: [Link]

  • Calycosin-7-Glucoside Alleviates Atherosclerosis by Inhibiting Ox-LDL-Induced Foam Cell Formation and Inflammatory Response in THP-1-Derived Macrophages via ATF-1 Activation Through the p38/MAPK Pathway. PubMed. Available from: [Link]

Sources

Foundational

Pharmacological Properties and Systems Biology of Tricin 7-O-Glucoside: A Technical Whitepaper

Executive Summary Tricin 7-O-glucoside (T7OG) is a specialized, highly bioactive O-glycosylated flavone predominantly found in monocotyledonous plants such as sugarcane (Saccharum officinarum)[1], rice (Oryza sativa)[2],...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricin 7-O-glucoside (T7OG) is a specialized, highly bioactive O-glycosylated flavone predominantly found in monocotyledonous plants such as sugarcane (Saccharum officinarum)[1], rice (Oryza sativa)[2], and select medicinal dicots like Passiflora coriacea[3]. While its aglycone counterpart (tricin) is well-documented, the 7-O-glucosylation of this molecule fundamentally alters its pharmacokinetic profile, dramatically enhancing its aqueous solubility, bioavailability, and receptor-binding kinetics. This whitepaper synthesizes the biosynthetic architecture, pharmacological efficacy, and field-proven analytical protocols required to isolate and study T7OG in advanced drug discovery pipelines.

Biosynthetic Architecture and Pathway Dynamics

The biosynthesis of T7OG represents a complex intersection of the plant phenylpropanoid and polyketide pathways[4]. The structural core is formed when chalcone synthase (CHS) and chalcone isomerase (CHI) generate the flavanone naringenin[4].

From an enzymological perspective, the critical divergence point in monocots is mediated by Flavone Synthase II (FNSII)—specifically the cytochrome P450 enzyme CYP93G1[5]. CYP93G1 catalyzes the direct desaturation of naringenin to apigenin. Subsequent sequential hydroxylations and methylations by F3'H, F5'H, and O-methyltransferases yield the tricin aglycone[4][5]. Finally, a highly specific UDP-glycosyltransferase (UGT) attaches a glucose moiety to the C7 hydroxyl group, finalizing T7OG[4].

Biosynthesis P_Pathway Phenylpropanoid Pathway Chalcone Tetrahydroxychalcone P_Pathway->Chalcone Chalcone Synthase (CHS) Naringenin Naringenin (Flavanone) Chalcone->Naringenin Chalcone Isomerase (CHI) Apigenin Apigenin (Flavone) Naringenin->Apigenin Flavone Synthase II (CYP93G1) Chrysoeriol Chrysoeriol / Luteolin Apigenin->Chrysoeriol F3'H / O-Methyltransferase Tricin Tricin (Aglycone) Chrysoeriol->Tricin F5'H / O-Methyltransferase T7OG Tricin 7-O-glucoside Tricin->T7OG UDP-Glycosyltransferase (UGT)

Fig 1: Biosynthetic pathway of tricin 7-O-glucoside from phenylpropanoid precursors.

Pharmacological Properties and Therapeutic Potential

Neuropsychopharmacology: Anxiolytic and Antidepressant Efficacy

Recent isolation of T7OG from the aerial parts of Passiflora coriacea has unveiled its potent neuromodulatory capabilities[3]. In controlled murine models, organic fractions rich in T7OG significantly mitigated anxiety-like behaviors. During the Forced Swim Test (FST), subjects exhibited increased mobility time, a hallmark indicator of antidepressant activity[3]. Furthermore, performance in the Elevated Plus Maze (EPM) confirmed robust anxiolytic effects[3][6]. The 7-O-glucoside moiety is hypothesized to play a crucial role in stabilizing the molecule for blood-brain barrier (BBB) transport, allowing the flavone core to interact with central nervous system targets more effectively than the highly hydrophobic aglycone.

Antiviral Therapeutics: SARS-CoV-2 Receptor Binding Domain (RBD) Inhibition

In the pursuit of multitargeted antiviral therapeutics, T7OG has emerged as a high-affinity inhibitor of the SARS-CoV-2 Spike protein. Molecular docking and dynamic simulations of flavonoids derived from colored rice bran metabolomes demonstrated that T7OG binds directly to the Receptor Binding Domain (RBD) of the Spike protein[2]. The compound achieved a highly favorable binding energy, outperforming several synthetic standards by forming stable hydrogen bond networks that theoretically occlude the ACE2 receptor engagement site[2].

Table 1: Molecular Docking Affinities of Flavonoids to SARS-CoV-2 Spike Protein (RBD)
CompoundSubclass / ModificationBinding Energy (kcal/mol)Target Domain
Tricin 7-O-glucoside Flavone O-glycoside-7.09Spike Protein RBD
Cyanidin 3-O-arabinoside Anthocyanin O-glycoside-7.05Spike Protein RBD
Vitexin-2-O-rhamnoside Flavone C-glycoside-7.05Spike Protein RBD
Scoparin Flavone C-glycoside-6.99Spike Protein RBD

Data synthesized from virtual screening of traditional colored rice bran metabolomes[2].

Plant Systems Biology: Endophytic Symbiosis and Photosynthetic Regulation

Beyond human pharmacology, T7OG acts as a critical signaling node in plant systems biology. In the medicinal plant Atractylodes lancea, inoculation with the endophytic fungus Paraphoma sp. (F9) triggers a massive upregulation of T7OG in the host's root systems[7]. Multi-omics matrix correlation analysis revealed that this T7OG spike is significantly and positively correlated with the upregulation of core photosynthetic genes (CABs and LHC) and key transcription factors (MYB and WRKY)[7]. This causality indicates that T7OG is not merely a static defensive compound, but an active metabolic regulator that drives host biomass expansion and photosynthetic efficiency during symbiotic events[7].

Experimental Methodologies and Protocols

As a Senior Application Scientist, I frequently observe a critical failure point in flavonoid metabolomics: the unintended, artificial hydrolysis of O-glycosides during extraction. The following protocols are engineered with built-in self-validating checkpoints to ensure the structural integrity of T7OG is maintained from bench to detector.

Protocol: Optimized Extraction and LC-MS/MS Profiling of T7OG

This workflow is optimized for monocot tissues (e.g., sugarcane leaves) to prevent endogenous glycosidase activity from cleaving the 7-O-glucoside bond[1].

  • Tissue Lysis & Primary Extraction: Homogenize 500 mg of lyophilized plant tissue in 5 mL of an 80:20 (v/v) Water/Methanol solution. Mix vigorously using a vortex for 30 seconds[1].

  • Thermal Solubilization: Incubate the homogenate in a 50°C water bath for exactly 10 minutes.

    • Causality: Mild heating enhances the solubility of the glycosylated flavone into the hydroalcoholic matrix without causing thermal degradation of the metabolite[1].

  • Self-Validating Checkpoint (Enzymatic Quenching): Immediately transfer the supernatant to a 90°C water bath for 2 minutes, then rapidly cool to 4°C for 30 minutes[1].

    • Causality: Plant tissues are rich in endogenous β-glucosidases. If not rapidly and permanently denatured at 90°C, these enzymes will actively hydrolyze T7OG into tricin aglycone during the extraction process, artificially skewing the metabolomic profile and destroying your target yield[1].

  • Centrifugation & Filtration: Centrifuge the cooled sample for 5 minutes to pellet the denatured proteins and cellular debris. Filter the supernatant through a 0.22 μm membrane[1][7].

  • LC-DAD-MS/MS Analysis: Dilute the extract with mobile phase (Water/Acetonitrile) containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid forces the flavonoids into a fully protonated state, which is an absolute requirement for sharp chromatographic peak shapes and optimal ionization efficiency in positive ESI-MS/MS mode[M+H]+[1][7].

Workflow Sample Lyophilized Tissue (500 mg) Extraction Solvent Extraction (80:20 H2O/MeOH, 50°C) Sample->Extraction EnzymeInhib Thermal Quenching (90°C, 2 min) Extraction->EnzymeInhib Prevent Aglycone Formation Centrifugation Centrifugation & Supernatant Recovery EnzymeInhib->Centrifugation Analysis LC-DAD-MS/MS (0.1% Formic Acid) Centrifugation->Analysis Preserve Ionization

Fig 2: Optimized extraction workflow for preserving flavone O-glycosides prior to LC-MS/MS.

Protocol: In Vitro Validation of Flavone Synthase II (CYP93G1) Activity

To study the upstream regulation of T7OG, researchers must validate the activity of CYP93G1, the enzyme that channels flavanones into the tricin pathway[5].

  • Microsome Preparation: Isolate microsomal fractions from transgenic yeast cells expressing the recombinant CYP93G1 enzyme[5].

  • Reaction Assembly: In a buffered solution, combine the yeast microsomes with the substrate (naringenin) and the obligate cofactor (NADPH)[5].

  • Incubation: Incubate the mixture at 30°C to allow the cytochrome P450-mediated desaturation to occur.

  • Self-Validating Checkpoint (Metabolite Tracking): Extract the reaction products using HPLC-grade methanol and analyze via HPLC-tandem mass spectrometry (MS/MS). The successful conversion of naringenin to apigenin (identified by its retention time and specific MS/MS fragmentation pattern against an authentic standard) validates the functional channeling of the pathway toward tricin biosynthesis[5].

Conclusion

Tricin 7-O-glucoside is a highly versatile phytochemical with profound implications across multiple biological domains. From its robust anxiolytic and antidepressant effects in mammalian models to its high-affinity binding to viral spike proteins, T7OG represents a premium candidate for advanced nutraceutical and pharmaceutical development. By employing rigorous, enzymatically-quenched extraction protocols and systems-level multi-omics analysis, researchers can accurately harness the full therapeutic potential of this unique flavone glycoside.

References

  • Metabolite Profiling of Sugarcane Genotypes and Identification of Flavonoid Glycosides and Phenolic Acids.Journal of Agricultural and Food Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFNFfEnfvc0HNLgqNBI3rmguTWEW8sX1UVVXt5gBYgKYh0FzqpmvtsyLaZc27rRca3JcwJG445KMpx5jeitbNfUJfWdGs7Xr6j7Jc383vwYWJdLcOJUSF2cmAg1OPMDzqgJ_GuN61FbfKJAHg=]
  • Multi-omics analysis reveals the differential mechanism of host growth and metabolism promotion by endophytic fungus and bacteria in Atractylodes lancea.Maximum Academic Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv5PhDyhjH3r36x1p26MjUZMIo2ad7La_wTwNNwCUdWfTpmskyUs-4NNG-UdOHBWn7EFw_Wj4ywMd9QW86p4MyM2-tkrprzz-Pu9_FDHDkK1_FzkpIAJvd6f5hd_GsBr-bzAFa22jx5qndtWlvBcE9PpE3EnY7I2E=]
  • Tricin—A potential multifunctional nutraceutical.ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNTWyYDI_mkib28ZM9ijL9mtAb9hZJpP9n-vDToj1JscfnWM34CKED56I8nWUPWctiL8i9T6Bq-zTWG4agPrWAvlLgH0llfcsgAXkhUldyH80tV2Vre4jsFP_bH0TxJtWix8kk9zNcXexassg4AKo5GaDXjpKd2ZizSg_N1tPZY6nDh3X7__dentlD3gJYODk2ArJMpjRiDAI50GUyQw==]
  • Molecular interaction between Luteolin-7-O-rutinoside and Receptor Binding Domain of Spike protein of COVID-19 provide novel structural evidence on its application as multitargeted antiviral therapeutic.DOI.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaf_c2jS_9tPyaI-JBy12--YEX599rX1BnityAz_tlVMaheRP9AbGJAei644vhmrvMTl_AM98ia5tn-qAbzJDGvhwOLUsAVSEVowSVN9xdnmhv-t346YX9QxlHYP-2xpidQoxl2vWARWE=]
  • Antidepressant activity of tricin-7-O-glucoside and anxiolytic-like effect of harmane from Passiflora coriacea Juss. On mice.PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-fp94SBYFwy8jXN0PafXfghGa9YpYtYIQO9O6ps7Y0q0yy_RCF8KaysAYJ3GKn8VqU5VwwN8CMIEaJRS7SA1e_Og0NXBlDWry6cyHFntvdHwpOyZaKgpBUrePo_zg8wZu26xu]
  • The Occurrence of Tricin and Its Derivatives in Plants.RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzipeNpSi3Jsx-xFiJBZ2LBL1n_pSzcHgPuP9SJRuJqCT3CyjhcfBrX_j0BbARPINgDUINTYRUGx13zBU53z4iwpItXrWN8jQoodBFSsSOcCmWFBhaL7Vrhrq9UkZcfZo18rcDrgWq8Kgqpg_ipjfUTbLKzAnXOh8U]
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  • Seasonal dynamics and molecular regulation of flavonoid biosynthesis in Cyclocarya paliurus (Batal.) Iljinsk.PMC / NIH.[https://vertexaisearch.cloud.google.
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Sources

Exploratory

Tricin 7-O-Glucoside: Mechanistic Insights into Cellular Pathways and Therapeutic Potential

Executive Summary Tricin 7-O-glucoside (T7OG) is a naturally occurring O-methylated flavone glycoside predominantly found in cereal crops (such as rice and wheat) and medicinal herbs like Lagotis brachystachya[1][2]. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tricin 7-O-glucoside (T7OG) is a naturally occurring O-methylated flavone glycoside predominantly found in cereal crops (such as rice and wheat) and medicinal herbs like Lagotis brachystachya[1][2]. As a highly bioactive secondary metabolite, T7OG has emerged as a compelling multi-target pharmacological agent. This technical guide provides an in-depth analysis of T7OG’s biosynthesis, its core mechanisms of action across inflammatory and metabolic pathways, and robust experimental protocols for validating its cellular efficacy.

Chemical Profile and Biosynthetic Pathway

T7OG (C₂₃H₂₄O₁₂) is characterized by a flavone backbone with methoxy groups at the 3' and 5' positions and a β-D-glucopyranosyl moiety at the C7 position[3]. The structural configuration of T7OG dictates its high radical scavenging capacity and its ability to interface with intracellular kinase domains[3].

In monocots, the biosynthesis of T7OG bridges the polyketide and phenylpropanoid pathways[2]. The pivotal step is catalyzed by Cytochrome P450 93G1 (CYP93G1) , a Flavone Synthase II (FNSII) that directly desaturates the flavanone naringenin into the flavone apigenin[4][5]. Subsequent hydroxylation by flavonoid 3',5'-hydroxylase (F3'5'H) yields tricetin, which is sequentially O-methylated to form the aglycone tricin[4][5]. Finally, specific glycosyltransferases append the glucose moiety to the C7 hydroxyl group, enhancing the molecule's solubility and bioavailability[6].

Biosynthesis A p-Coumaroyl-CoA + Malonyl-CoA B Naringenin (Flavanone) A->B Chalcone Synthase / Isomerase C Apigenin (Flavone) B->C CYP93G1 (FNSII) D Tricetin C->D F3'5'H E Tricin (Aglycone) D->E O-Methyltransferases F Tricin 7-O-glucoside (T7OG) E->F Glycosyltransferase (C7 position)

Figure 1: Enzymatic biosynthesis pathway of Tricin 7-O-glucoside in plant models.

Core Mechanisms of Action in Cellular Pathways

Anti-Inflammatory Axis: TLR4/MyD88/NF-κB & NLRP3

T7OG exerts profound anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) signaling cascade. Upon stimulation by lipopolysaccharides (LPS), TLR4 recruits the adaptor protein MyD88, initiating a kinase cascade that phosphorylates IκB-α. T7OG acts as a molecular dampener here, significantly inhibiting the phosphorylation and degradation of IκB-α[7][8].

By preserving IκB-α, T7OG sequesters NF-κB (p65/p50 heterodimer) in the cytoplasm, preventing its nuclear translocation[1][8]. This transcriptional silencing directly downregulates the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6[1]. Furthermore, T7OG suppresses the assembly of the NLRP3 inflammasome, cutting off the maturation of pro-IL-1β into its active form[1].

TLR4_Pathway T7OG Tricin 7-O-glucoside TLR4 TLR4 Receptor T7OG->TLR4 Inhibits NFkB NF-κB (p65/p50) T7OG->NFkB Blocks Activation NLRP3 NLRP3 Inflammasome T7OG->NLRP3 Suppresses LPS LPS / Inflammatory Stimuli LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MyD88->NFkB Phosphorylation of IκB-α MyD88->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Nuclear Translocation NLRP3->Cytokines Cleavage of pro-IL-1β

Figure 2: T7OG-mediated inhibition of the TLR4/MyD88/NF-κB and NLRP3 inflammatory pathways.

Metabolic Regulation & Autophagy: AMPK and PI3K/Akt/mTOR Networks

T7OG acts as a potent metabolic modulator, particularly in the context of cellular aging and oncology. It directly activates AMP-activated protein kinase (AMPK)[9]. Activated AMPK serves as an energy sensor that phosphorylates and inhibits the mammalian target of rapamycin complex 1 (mTORC1)[9][10]. The suppression of mTORC1 and its downstream effector p70S6K releases the inhibition on the ULK1 complex, thereby initiating autophagy—a critical process for clearing senescent organelles and delaying cellular aging[9].

Conversely, in adipogenesis and certain cancer models, tricin derivatives actively block the PI3K/Akt signaling pathway[10][11][12]. Because Akt normally activates mTOR, the dual action of T7OG (activating AMPK and inhibiting Akt) creates a robust, synergistic blockade of mTOR, driving cancer cells toward apoptosis and preventing lipid accumulation[10][11].

AMPK_mTOR T7OG Tricin 7-O-glucoside AMPK AMPK T7OG->AMPK Activates PI3K PI3K / Akt T7OG->PI3K Inhibits Apoptosis Apoptosis (Cancer Cells) T7OG->Apoptosis Induces via ROS/p53 mTOR mTORC1 AMPK->mTOR Phosphorylates/Inhibits PI3K->mTOR Activates PI3K->Apoptosis Suppresses p70S6K p70S6K mTOR->p70S6K Activates Autophagy Autophagy (Cellular Clearance) mTOR->Autophagy Suppresses p70S6K->Autophagy

Figure 3: Dual modulation of the AMPK and PI3K/Akt/mTOR pathways by T7OG.

Quantitative Data Summary

The following table synthesizes the physicochemical properties and pharmacological metrics associated with T7OG across various cellular models[1][3][7][9][10][11].

Parameter / PropertyValue / ObservationBiological Context & Significance
Molecular Weight 492.43 g/mol Optimal size for cellular permeability and kinase domain interaction.
Chemical Formula C₂₃H₂₄O₁₂High number of hydrogen bond donors (6) supports target docking.
NF-κB (p65) Translocation > 60% ReductionValidates potent anti-inflammatory efficacy in LPS-stimulated macrophages.
Cytokine Secretion ↓ TNF-α, ↓ IL-1β, ↓ IL-6Downstream phenotypic confirmation of TLR4/MyD88 inhibition.
AMPK Phosphorylation Dose-dependent IncreaseDrives the metabolic shift toward catabolism and autophagy.
mTOR / p70S6K Activity Significant DecreaseConfirms the removal of the autophagic block, delaying senescence.
PI3K/Akt Phosphorylation DownregulatedInduces apoptosis in transformed cells; blocks adipogenesis.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that rule out experimental artifacts.

Protocol 1: Validation of NF-κB Inhibition via Dual-Luciferase Reporter Assay

Objective: To quantify the specific transcriptional inhibition of NF-κB by T7OG in THP-1 human monocytes. Causality Check: Relying solely on cytokine ELISA cannot distinguish between transcriptional inhibition and secretory blockade. A luciferase reporter directly measures NF-κB binding to DNA.

  • Cell Seeding & Transfection: Seed THP-1 cells at 1×10⁵ cells/well in a 96-well plate. Co-transfect cells with an NF-κB-responsive Firefly luciferase construct and a constitutively active Renilla luciferase vector (internal control) using a lipid-based reagent.

    • Expert Insight: Transfection efficiency varies wildly between wells. The Renilla vector normalizes the Firefly signal, ensuring that a drop in luminescence is due to T7OG's pharmacological antagonism, not merely cell death or poor transfection.

  • Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of T7OG (e.g., 5, 10, 25, 50 μM) for 2 hours.

  • Stimulation: Induce the inflammatory cascade by adding 1 μg/mL LPS to all wells (except the negative control) for 6 hours.

  • Lysis & Quantification: Lyse the cells using Passive Lysis Buffer. Sequentially add Firefly and Renilla substrates, reading luminescence on a microplate reader.

  • Data Analysis: Calculate the ratio of Firefly to Renilla luminescence. A dose-dependent decrease in this ratio confirms T7OG's direct inhibition of NF-κB transcriptional activity.

Protocol 2: Assessment of Autophagic Flux via mRFP-GFP-LC3 Tracking

Objective: To prove that T7OG activates the AMPK/mTOR pathway to induce complete autophagic flux, rather than merely causing an accumulation of stalled autophagosomes. Causality Check: Accumulation of LC3-II on a Western blot can indicate either increased autophagy induction OR a blockade in lysosomal degradation. A tandem fluorescent reporter resolves this ambiguity.

  • Lentiviral Transduction: Transduce target cells (e.g., HFF fibroblasts) with a lentiviral vector expressing the tandem mRFP-GFP-LC3 fusion protein. Select for stable integrants using puromycin.

  • T7OG Treatment: Treat the stable cell line with the established IC₅₀ of T7OG for 24 hours. Include a positive control (Rapamycin, an mTOR inhibitor) and a negative control (Bafilomycin A1, a lysosomal acidification inhibitor).

  • Confocal Microscopy: Image the cells using a confocal microscope equipped with 488 nm (GFP) and 561 nm (RFP) lasers.

    • Expert Insight: GFP fluorescence is highly sensitive to pH and is quenched in the acidic environment of the autolysosome (pH < 5). RFP remains stable. Therefore, yellow puncta (GFP+ / RFP+) represent early autophagosomes, while red-only puncta (GFP- / RFP+) represent mature autolysosomes.

  • Validation: If T7OG induces true autophagic flux (via AMPK activation/mTOR inhibition), you will observe a significant increase in red-only puncta. If it merely blocks degradation, yellow puncta will accumulate.

References

  • Cytochrome P450 93G1 Is a Flavone Synthase II That Channels Flavanones to the Biosynthesis of Tricin O-Linked Conjug
  • Tricin - Wikipedia. wikipedia.org.
  • Tricin 7-glucoside | C23H24O12 | CID 5322022 - PubChem. nih.gov.
  • Tricin 7-O-β-D-glucopyranoside | CAS 32769-01-0 - AbMole BioScience. abmole.com.
  • Tricin inhibited NF-B and IRF3 activation.
  • Evaluation of the anti-inflammatory material basis of Lagotis brachystachya in HepG2 and THP-1 cells. nih.gov.
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  • Tricetin and Tricin: An Overview of the Chemistry, Sources, Contents, and Pharmacological Properties of these Flavones.
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  • Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes. frontiersin.org.

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Foundational

An In-depth Technical Guide to the Pharmacokinetics and Metabolic Profiling of Tricin 7-O-glucoside

This guide provides a comprehensive overview of the methodologies and scientific considerations for studying the pharmacokinetics and metabolic profiling of tricin 7-O-glucoside, a naturally occurring flavonoid glycoside...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the methodologies and scientific considerations for studying the pharmacokinetics and metabolic profiling of tricin 7-O-glucoside, a naturally occurring flavonoid glycoside with significant therapeutic potential. As a compound of interest for researchers in drug development, understanding its absorption, distribution, metabolism, and excretion (ADME) is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction to Tricin 7-O-glucoside: A Flavonoid of Interest

Tricin 7-O-glucoside is a glycosyloxyflavone, specifically the 7-O-β-D-glucopyranoside of tricin (3',5'-di-O-methyltricetin).[1] It is found in various plants, including grasses like rice and wheat.[2][3] This compound has garnered attention for its potential neuroprotective and anti-inflammatory properties, making it a candidate for further investigation in drug discovery programs.[4] The presence of the glucoside moiety significantly influences its physicochemical properties and, consequently, its pharmacokinetic behavior compared to its aglycone, tricin.

Pharmacokinetic Profiling: Unraveling the In Vivo Fate

A thorough understanding of the pharmacokinetic profile of tricin 7-O-glucoside is essential to evaluate its potential as a therapeutic agent. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionSignificance in Drug Development
Cmax Maximum (peak) plasma concentration of a drug after administration.Indicates the extent of absorption and provides insights into potential efficacy and toxicity.
Tmax Time at which Cmax is reached.Provides information on the rate of drug absorption.
AUC (Area Under the Curve) The integral of the drug concentration-time curve.Represents the total systemic exposure to the drug over time.
t1/2 (Half-life) Time required for the plasma concentration of a drug to decrease by half.Determines the dosing interval and the time to reach steady-state concentrations.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of the extent of drug distribution into tissues.
F (Bioavailability) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.A critical parameter for determining the oral dose.
Experimental Workflow for an In Vivo Pharmacokinetic Study

The following workflow outlines the critical steps for conducting a preclinical pharmacokinetic study of tricin 7-O-glucoside in a rodent model, such as Sprague-Dawley rats.

G cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Animal Acclimatization & Dosing (Oral or IV) B Serial Blood Sampling (e.g., via tail vein or cannula) A->B C Plasma Preparation (Centrifugation) B->C D Sample Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition E->F G Concentration-Time Curve Generation F->G H Pharmacokinetic Modeling (e.g., Non-compartmental analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, etc.) H->I G A Tricin 7-O-glucoside (Oral Administration) B Deglycosylation (Intestine/Microbiota) A->B Gut C Tricin (Aglycone) B->C F Phase II Metabolism (Liver) - Glucuronidation - Sulfation C->F I Absorption C->I D Phase I Metabolism (Liver) - Demethylation - Hydroxylation E Phase I Metabolites D->E E->F G Phase II Conjugates F->G H Excretion (Urine/Feces) G->H I->D Systemic Circulation

Caption: Predicted metabolic pathway of tricin 7-O-glucoside.

In Vitro Metabolism Study: Protocol Using Rat Liver Microsomes

In vitro models are invaluable for identifying the enzymes responsible for drug metabolism and for generating metabolites for structural elucidation.

1. Materials and Reagents:

  • Tricin 7-O-glucoside

  • Rat liver microsomes (pooled from male Sprague-Dawley rats)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

2. Incubation Procedure:

  • Prepare a stock solution of tricin 7-O-glucoside in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the rat liver microsomes (final concentration, e.g., 0.5 mg/mL) and tricin 7-O-glucoside (final concentration, e.g., 10 µM) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Include control incubations (without NADPH and heat-inactivated microsomes) to differentiate between enzymatic and non-enzymatic degradation.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the appearance of metabolites.

3. Metabolite Identification:

  • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the potential metabolites.

  • Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate the sites of metabolic modification.

  • If possible, synthesize the predicted metabolites to confirm their identity by comparing their retention times and mass spectra with those observed in the in vitro study.

Conclusion and Future Directions

The study of the pharmacokinetics and metabolic profiling of tricin 7-O-glucoside is a critical step in its journey from a promising natural product to a potential therapeutic agent. While specific data for this compound is still emerging, the methodologies and scientific principles outlined in this guide provide a robust framework for its investigation. Future research should focus on conducting in vivo pharmacokinetic studies to determine its key parameters and on comprehensive metabolite identification to understand its complete biotransformation pathway. Such studies will be instrumental in guiding the design of future preclinical and clinical investigations.

References

  • Cao, G., et al. (2017). Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. Journal of Separation Science, 40(20), 4038-4047. Available at: [Link]

  • Nielsen, S. E., & Breinholt, V. (1999). In vitro biotransformation of flavonoids by rat liver microsomes. Food and Chemical Toxicology, 37(4), 333-341. Available at: [Link]

  • Li, Y., et al. (2018). Simultaneous determination and pharmacokinetic study of three flavonoid glycosides in rat plasma by LC-MS/MS after oral administration of Rubus chingii Hu extract. Journal of Chromatography B, 1077-1078, 93-99. Available at: [Link]

  • Breinholt, V., & Larsen, J. C. (2002). In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids. Food and Chemical Toxicology, 40(5), 613-620. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5322022, Tricin 7-glucoside. Retrieved from [Link]

  • Grün, C. H., et al. (2021). In Vitro Liver Metabolism of Six Flavonoid C-Glycosides. Molecules, 26(21), 6649. Available at: [Link]

  • Patsnap. (2023). How to Conduct an In Vitro Metabolic Stability Study. Synapse. Available at: [Link]

  • Zhou, J., & Ibrahim, R. K. (2010). The Occurrence of Tricin and Its Derivatives in Plants. RSC Advances, 5(1), 1-14. Available at: [Link]

  • Kim, J., et al. (2017). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 60(5), 493-501. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71728409, tricin 7-O-[sinapoyl]-glucoside. Retrieved from [Link]

  • BioCrick. (n.d.). Tricin 7-O-glucoside | CAS:32769-01-0. Available at: [Link]

  • Shai, L. J., et al. (2011). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Journal of Pharmacognosy and Phytotherapy, 3(6), 75-81. Available at: [Link]

  • Lam, P. Y., et al. (2021). Tricin Biosynthesis and Bioengineering. Frontiers in Plant Science, 12, 631627. Available at: [Link]

  • Varghese, S., et al. (2023). Could flavonoid aglycones prevent the absorption of flavonoid glycosides by inhibiting sodium-dependent glucose transporter-1 in the small intestine?. Exploratory Research and Hypothesis in Medicine, 8(3), 263-267. Available at: [Link]

  • Wang, S., et al. (2022). Application of Liquid Chromatography in the Analysis of Flavonoid Metabolism in Plant. In Liquid Chromatography. IntechOpen. Available at: [Link]

  • Thilakarathna, S. H., & Rupasinghe, H. P. V. (2013). Flavonoid bioavailability and attempts for bioavailability enhancement. Nutrients, 5(9), 3367-3387. Available at: [Link]

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Protocols & Analytical Methods

Method

Mass spectrometry (LC-MS/MS) fragmentation pattern of tricin 7-O-glucoside

Application Note: High-Resolution LC-MS/MS Fragmentation Dynamics and Structural Elucidation of Tricin 7-O-Glucoside Introduction & Analytical Challenges Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally o...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution LC-MS/MS Fragmentation Dynamics and Structural Elucidation of Tricin 7-O-Glucoside

Introduction & Analytical Challenges

Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring O-methylated flavone predominantly found in the Poaceae family, including wheat (Triticum aestivum) and sugarcane (Saccharum officinarum). In complex plant matrices, it frequently exists as an O-glycoside, notably tricin 7-O-glucoside. Accurate identification of this specialized metabolite is critical for pharmacognosy and agricultural metabolomics due to its potent anti-inflammatory and antioxidant properties.

The primary analytical challenge in flavonoid metabolomics is distinguishing O-glycosides from isobaric C-glycosides (e.g., isoorientin derivatives) and elucidating the exact substitution pattern on the aglycone core. This application note provides a comprehensive, self-validating protocol for the structural elucidation of tricin 7-O-glucoside using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HR-MS/MS), detailing the causality behind both the experimental parameters and the gas-phase fragmentation mechanics.

Self-Validating Experimental Workflow

To ensure absolute confidence in structural assignments, the analytical workflow must be treated as a self-validating system where sample preparation, chromatography, and mass spectrometry parameters actively prevent false positives.

Workflow Prep Sample Prep (80% MeOH Extraction) LC UHPLC Separation (Sub-2µm C18, 40°C) Prep->LC Valid System Suitability (Rutin Std < 5 ppm error) LC->Valid MS HR-MS/MS Analysis (Stepped CE: 20/40/60 eV) Valid->MS Data Data Interpretation (Neutral Loss & RDA) MS->Data

Workflow for the self-validating LC-MS/MS analysis of flavonoid glycosides.

Matrix Extraction
  • Protocol : Extract 100 mg of lyophilized plant tissue in 1 mL of 80% aqueous methanol using ultra-sonication for 30 minutes at 4°C. Centrifuge at 14,000 × g for 15 minutes.

  • Causality : 80% methanol is specifically chosen to disrupt the hydrogen bonding networks in the plant matrix, selectively solubilizing moderately polar flavonoid glycosides while precipitating highly non-polar lipids and large proteins that cause severe ion suppression in the MS source.

Chromatographic Resolution
  • Protocol : Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Causality : Sub-2-micron particles provide the high theoretical plate count necessary to resolve tricin 7-O-glucoside from other isobaric flavonoids. Formic acid acts as an ion-pairing agent to sharpen chromatographic peaks and maintains a consistent acidic pH, which counterintuitively stabilizes the deprotonated [M-H]⁻ species in negative ESI by preventing unpredictable in-solution ionization dynamics.

System Suitability (The Trustworthiness Pillar)
  • Protocol : Before analyzing unknown samples, inject a standard solution of rutin (1 µg/mL).

  • Validation Criteria : The system is validated only if the mass error of the rutin [M-H]⁻ ion (m/z 609.1461) is < 5 ppm, and the detector intensity exceeds 10⁵ counts. If these criteria fail, the run is aborted to perform TOF recalibration or ion source cleaning. This guarantees that subsequent exact mass measurements for empirical formula generation (C₂₃H₂₄O₁₂) are unimpeachable.

High-Resolution Mass Spectrometry
  • Protocol : Configure the Q-TOF or Orbitrap MS in negative ESI mode. Apply a stepped collision energy (CE) of 20, 40, and 60 eV in Data-Dependent Acquisition (DDA) mode.

  • Causality : While positive mode yields an[M+H]⁺ precursor at m/z 493.1369[1], negative ion mode (ESI-) is predominantly utilized due to the superior signal-to-noise ratio afforded by the acidic phenolic protons, yielding an [M-H]⁻ precursor at m/z 491.1189[2][3]. A stepped CE is mandatory: 20 eV cleaves the weak O-glycosidic bond, while 40–60 eV is required to shatter the rigid flavone core into diagnostic Retro-Diels-Alder (RDA) fragments.

Fragmentation Mechanics & Structural Causality

Differentiating O- vs. C-Glycosylation

The primary structural query is the nature of the sugar linkage. C-glycosides feature a robust carbon-carbon bond that resists complete cleavage, instead undergoing cross-ring cleavages of the sugar yielding losses of 90 Da and 120 Da. Conversely, tricin 7-O-glucoside undergoes a facile neutral loss of the intact hexose moiety (-162 Da) at low collision energies. The observation of an intense [Y₀]⁻ aglycone ion at m/z 329.066 is the definitive proof of an O-linked hexoside[2].

The Tricin Aglycone Signature

Once the aglycone (m/z 329) is isolated, higher collision energies induce secondary cleavages that map the substitution pattern of the flavone core:

  • Methyl Radical Loss : Tricin contains two methoxy groups on the B-ring (3',5'-dimethoxy). In negative ion MS/MS, methoxylated flavonoids frequently undergo homolytic cleavage, losing a methyl radical (•CH₃, 15 Da) to form a highly stable distonic radical anion [Y₀ - •CH₃]⁻• at m/z 314.042[3]. This distinguishes tricin from non-methoxylated flavonoids like apigenin.

  • Retro-Diels-Alder (RDA) Cleavage : The C-ring undergoes 1,3-RDA cleavage. The resulting 1,3A⁻ ion (m/z 151.003) confirms the 5,7-dihydroxy substitution pattern on the A-ring, while the 1,3B⁻ ion (m/z 177.055) confirms the 4'-hydroxy-3',5'-dimethoxy pattern on the B-ring.

Pathway M_H Tricin 7-O-glucoside [M-H]⁻ m/z 491.119 Aglycone Tricin Aglycone [Y₀]⁻ m/z 329.066 M_H->Aglycone -162 Da (Neutral Loss of Glucose) Loss_CH3 Radical Anion [Y₀ - •CH₃]⁻• m/z 314.042 Aglycone->Loss_CH3 -15 Da (Homolytic Cleavage) Loss_CO2 Decarboxylation [Y₀ - CO₂]⁻ m/z 285.076 Aglycone->Loss_CO2 -44 Da (Loss of CO₂) RDA_A 1,3A⁻ RDA Ion m/z 151.003 Aglycone->RDA_A Retro-Diels-Alder (A-ring fragment) RDA_B 1,3B⁻ RDA Ion m/z 177.055 Aglycone->RDA_B Retro-Diels-Alder (B-ring fragment)

ESI-MS/MS fragmentation pathway of tricin 7-O-glucoside in negative ion mode.

Quantitative Data Summary

The following table summarizes the exact mass data and diagnostic fragments required to confidently annotate tricin 7-O-glucoside in metabolomics workflows.

Precursor Ion [M-H]⁻Fragment Ion (m/z)Neutral Loss (Da)FormulaStructural Assignment
491.1189 329.0661162.0528C₁₇H₁₃O₇⁻[Y₀]⁻ (Tricin Aglycone)
491.1189 314.0426177.0763C₁₆H₁₀O₇⁻•[Y₀ - •CH₃]⁻• (Radical Anion)
491.1189 299.0191192.0998C₁₅H₇O₇⁻[Y₀ - 2(•CH₃)]⁻ (Loss of two methyls)
491.1189 285.0763206.0426C₁₆H₁₃O₅⁻[Y₀ - CO₂]⁻ (Decarboxylation)
491.1189 177.0552-C₁₀H₉O₃⁻1,3B⁻ (Retro-Diels-Alder B-ring)
491.1189 151.0031-C₇H₃O₄⁻1,3A⁻ (Retro-Diels-Alder A-ring)

References

  • Title : Elucidation of phenolic metabolites in wheat seedlings (Triticum aestivum L.) by NMR and HPLC-Q-Orbitrap-MS/MS Source : PMC (National Institutes of Health) URL : [Link]

  • Title : Study of C- and O-glycosylflavones in Sugarcane Extracts using Liquid Chromatography Source : Semantic Scholar URL :[Link]

  • Title : Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Source : PMC (National Institutes of Health) URL :[Link]

Sources

Application

In vivo experimental protocols for tricin 7-O-glucoside dosing in murine models

Application Note: In Vivo Pharmacological Profiling and Dosing Protocols for Tricin 7-O-Glucoside in Murine Models Introduction & Pharmacological Rationale Tricin 7-O-glucoside (T7G) is a naturally occurring bioactive fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Pharmacological Profiling and Dosing Protocols for Tricin 7-O-Glucoside in Murine Models

Introduction & Pharmacological Rationale

Tricin 7-O-glucoside (T7G) is a naturally occurring bioactive flavone glycoside isolated from various medicinal plants, including Saccharum officinarum (sugarcane) and Passiflora coriacea[1]. In recent preclinical drug development, T7G has emerged as a highly potent, orally active agent with pronounced neuroprotective, antidepressant, and anti-inflammatory properties[2][3].

Unlike its aglycone counterpart (tricin), the 7-O-glycosylation of T7G significantly enhances its hydrophilicity, improving its pharmacokinetic profile for oral administration in murine models. This application note provides a comprehensive, self-validating framework for formulating and dosing T7G in murine models of acute inflammation and behavioral despair.

Mechanistic Pathways & Target Modulation

The therapeutic efficacy of T7G is primarily driven by its ability to downregulate pattern recognition receptor signaling and mitigate oxidative stress. In models of lipopolysaccharide (LPS)-induced neuroinflammation and dextran sulfate sodium (DSS)-induced colitis, T7G directly attenuates the TLR4/MyD88/NF-κB signaling axis and suppresses the NLRP3 inflammasome[4][5]. Furthermore, in models of cerebral ischemia/reperfusion (I/R) injury, T7G protects blood-brain barrier (BBB) integrity by downregulating High Mobility Group Box 1 (HMGB1), a critical damage-associated molecular pattern (DAMP)[2][3].

G T7G Tricin 7-O-Glucoside (T7G) TLR4 TLR4 Receptor T7G->TLR4 Inhibits HMGB1 HMGB1 Release T7G->HMGB1 Suppresses NLRP3 NLRP3 Inflammasome T7G->NLRP3 Inhibits MyD88 MyD88 Adaptor TLR4->MyD88 NFKB NF-κB (Phosphorylated) MyD88->NFKB Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFKB->Cytokines HMGB1->TLR4 Positive Feedback NLRP3->Cytokines

Fig 1. T7G modulation of TLR4/MyD88/NF-κB and NLRP3 inflammatory signaling pathways.

Quantitative Dosing Parameters in Murine Models

Translating in vitro efficacy to in vivo murine models requires precise dosing strategies. Table 1 summarizes validated dosing regimens across different disease models based on recent pharmacological literature[3][4][6].

Table 1: Validated T7G Dosing Parameters & Efficacy Readouts

Disease ModelMurine StrainRouteDose RangeKey ReadoutsMechanism / Causality
Acute Colitis (4.5% DSS) C57BL/6 (Male)Oral (p.o.)75 - 150 mg/kg/dayDAI, Colon length, MPOReverses colon shortening; inhibits NF-κB[4]
Cerebral Ischemia (I/R) ICR / C57BL/6Oral (p.o.)10 - 50 mg/kg/dayInfarct volume, BBB integrityAttenuates HMGB1 and NF-κB signaling[2][3]
Depression / Anxiety ICR MiceOral (p.o.)25 - 50 mg/kg (single)FST, EPM mobility timeNeuromodulation; increases mobility time[1][6]

Step-by-Step Experimental Protocols

Protocol A: Formulation and Preparation of T7G for Oral Gavage

Causality Check: While glycosylation improves solubility compared to aglycones, flavonoid glycosides still exhibit moderate aqueous solubility. Utilizing a suspending agent like Sodium Carboxymethyl Cellulose (CMC-Na) ensures a uniform micro-dispersion. This prevents dosing variability (e.g., settling in the syringe) that could skew pharmacokinetic absorption and lead to erratic efficacy data.

  • Weighing: Accurately weigh the required amount of lyophilized T7G powder (e.g., for a 150 mg/kg dose in a 20g mouse, 3 mg of T7G is required per subject).

  • Vehicle Preparation: Prepare a 0.5% (w/v) CMC-Na solution in sterile distilled water. Stir overnight at room temperature to ensure complete dissolution and uniform viscosity.

  • Suspension: Gradually add the 0.5% CMC-Na solution to the T7G powder. Use a bath sonicator for 10-15 minutes at 4°C to achieve a homogenous micro-suspension without thermally degrading the compound.

  • Storage: Prepare the suspension fresh daily. If pre-formulated batches are necessary, store at 4°C protected from light for no longer than 3 days to prevent glycosidic bond hydrolysis.

Protocol B: Efficacy Evaluation in DSS-Induced Acute Colitis

Causality Check: The DSS model chemically disrupts the intestinal epithelial barrier, exposing lamina propria macrophages to luminal microbiota (such as LPS). This hyperactivates the TLR4/NF-κB pathway. T7G is chosen for this model because it directly counteracts this specific molecular cascade[4][5].

  • Acclimation: Acclimate 8-week-old male C57BL/6 mice for 7 days under standard conditions (12h light/dark cycle, ad libitum access to standard chow).

  • Induction: Replace standard drinking water with 4.5% (w/v) DSS (molecular weight 36,000–50,000 Da) for 7 consecutive days[4].

  • Dosing: Concurrently administer T7G (75, 100, or 150 mg/kg) via oral gavage once daily for the 7-day DSS period. Include a vehicle control group (0.5% CMC-Na) and a positive control group (e.g., Sulfasalazine 200 mg/kg)[4].

  • Phenotypic Monitoring (Self-Validating System): Record body weight, stool consistency, and gross bleeding daily to calculate the Disease Activity Index (DAI). A reduction in DAI directly validates the macroscopic efficacy of the compound prior to molecular tissue assays.

  • Tissue Harvesting: On day 8, euthanize the mice. Excise the colon from the cecum to the anus. Measure colon length (a direct inverse correlate of inflammation severity).

  • Biochemical Assays: Homogenize distal colon segments to measure Myeloperoxidase (MPO) activity, confirming that the phenotypic DAI improvement is causally linked to reduced neutrophil infiltration[4].

Workflow Acclimate Day -7 to 0 Acclimation Induction Day 1 to 7 4.5% DSS in Water Acclimate->Induction Dosing Day 1 to 7 T7G Oral Gavage (75-150 mg/kg) Induction->Dosing Concurrent Monitoring Daily DAI Scoring (Weight, Stool) Dosing->Monitoring Harvest Day 8 Tissue Harvest & Biochemical Assay Monitoring->Harvest

Fig 2. Experimental timeline for T7G evaluation in DSS-induced acute colitis murine models.

Protocol C: Behavioral Assays for Antidepressant Activity

Causality Check: T7G isolates from Passiflora coriacea have demonstrated significant anxiolytic and antidepressant effects[1][6]. The Forced Swim Test (FST) induces behavioral despair. However, to ensure a self-validating system, the Open Field Test (OFT) must precede the FST. This rules out false positives caused by general motor stimulation rather than true neuromodulation.

  • Dosing: Administer T7G (25-50 mg/kg) orally 60 minutes prior to behavioral testing[1].

  • Open Field Test (OFT) [Validation Step]: Run a 5-minute OFT before the FST. Ensure that total distance traveled does not significantly differ from the control group. This self-validates that subsequent reductions in immobility are due to true antidepressant activity[1].

  • Forced Swim Test (FST): Place the mouse in a transparent cylinder (height 25 cm, diameter 10 cm) filled with water (24±1°C) to a depth of 15 cm.

  • Data Acquisition: Record the 6-minute session. Discard the first 2 minutes (habituation phase). Quantify the immobility time during the last 4 minutes. T7G administration significantly increases mobility time, indicating robust neuroprotective and antidepressant efficacy[2][6].

References

  • Title: Tricin 7-O-glucoside - 1 mL * 10 mM (in DMSO)
  • Castolo-Sanchez, S. et al.
  • Source: Phytomedicine (via ResearchGate)
  • PubMed Central Title: Evaluation of the anti-inflammatory material basis of Lagotis brachystachya in HepG2 and THP-1 cells Source: PubMed URL
  • Jiang WL, et al.

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction yield of tricin 7-O-glucoside from complex plant matrices

Welcome to the Advanced Phytochemistry Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with isolating tricin 7-O-glucoside from complex pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Phytochemistry Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with isolating tricin 7-O-glucoside from complex plant matrices (e.g., sugarcane, bamboo leaves, and wheat hulls).

Extracting highly polar flavonoid glycosides from matrices rich in lignocellulose, lipids, and active enzymes presents unique thermodynamic and biochemical challenges. The guides below synthesize field-proven methodologies with the fundamental physical chemistry required to troubleshoot and optimize your yields.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS data shows a high concentration of m/z 329 (tricin aglycone) but very little m/z 491 (tricin 7-O-glucoside). Why is my target compound degrading during extraction? A1: This is a classic symptom of enzymatic hydrolysis rather than thermal degradation. Plant matrices like sugarcane and bamboo leaves contain endogenous β-glucosidases compartmentalized within cell vacuoles. When you mill the raw plant matrix, you destroy this cellular compartmentalization, allowing the enzymes to mix with the substrate and rapidly cleave the O-glycosidic bond of tricin 7-O-glucoside[1]. Causality & Solution: To prevent this, you must arrest hydrolytic enzyme activity immediately after cell lysis. Applying a rapid heat shock (e.g., heating the crude homogenate at 90°C for exactly 2 minutes) denatures these proteins before they can hydrolyze your target metabolite[1].

Q2: I am using 100% methanol for extraction, but my yields of tricin 7-O-glucoside are suboptimal compared to literature values. What is the mechanistic flaw? A2: Tricin 7-O-glucoside is a highly polar flavonoid glycoside. While its aglycone (tricin) is readily soluble in pure methanol or ethanol, the 7-O-linked hexosyl moiety significantly increases the molecule's hydrophilicity. Causality & Solution: Pure organic solvents lack the hydrogen-bonding capacity required to efficiently disrupt the cellulose-hemicellulose network of the plant matrix and solubilize the glycoside. Adding water increases the solvent's dielectric constant. Studies demonstrate that highly aqueous binary mixtures, such as 80:20 water/methanol (v/v)[1] or 50% aqueous ethanol[2], provide the optimal thermodynamic environment to maximize the mass transfer of tricin 7-O-glucoside out of the matrix.

Q3: How do I remove heavy chlorophyll and lipid interference from my crude extracts without losing my target flavonoid? A3: Direct Solid Phase Extraction (SPE) or preparative HPLC on crude leaf extracts will rapidly foul your stationary phase due to high lipophilic loads. Causality & Solution: You must exploit the differential partition coefficients of these molecules. After the initial hydroalcoholic extraction, perform a liquid-liquid extraction (LLE) using a highly non-polar solvent like n-hexane[3]. Chlorophylls and lipids will partition into the hexane layer, while the polar tricin 7-O-glucoside remains safely in the aqueous/hydroalcoholic phase due to its polar sugar moiety.

Part 2: Self-Validating Extraction Protocol

A protocol is only as robust as its internal quality controls. This step-by-step workflow integrates thermodynamic optimization with real-time analytical validation to ensure maximum recovery of tricin 7-O-glucoside.

Step 1: Cryogenic Milling & Surface Area Optimization

  • Procedure: Freeze the raw plant material (e.g., sugarcane leaves) in liquid nitrogen and pulverize using a cryogenic mill[1].

  • Self-Validation: Pass the milled powder through a sieve to ensure a uniform particle size of <60 μm[1] or 425 μm for pressurized systems[2]. Why? Standardizing particle size ensures a uniform diffusion path length for the solvent, preventing batch-to-batch yield fluctuations.

Step 2: Hydroalcoholic Extraction & Enzyme Quenching

  • Procedure: Suspend 500 mg of the milled matrix in 5 mL of water/methanol (80:20 v/v)[1]. Mix vigorously for 30 seconds. Heat the homogenate at 50°C in a water bath for 10 minutes to facilitate solvent penetration and initial mass transfer.

  • Critical Quench: Immediately transfer the supernatant to a 90°C water bath for exactly 2 minutes to irreversibly denature β-glucosidases, then rapidly cool to 4°C for 30 minutes[1].

Step 3: Defatting via Liquid-Liquid Partitioning

  • Procedure: Concentrate the cooled extract under vacuum to remove residual methanol. Suspend the aqueous residue and partition three times with equal volumes of n-hexane[3]. Discard the upper hexane layer (containing lipids/chlorophyll) and retain the lower aqueous phase.

Step 4: SPE Cleanup & Preparative HPLC Isolation

  • Procedure: Load the aqueous phase onto a pre-conditioned C18 SPE cartridge. Wash with 5% methanol to elute highly polar primary metabolites (sugars, organic acids). Elute the enriched flavonoid fraction with 40-50% methanol. Isolate tricin 7-O-glucoside using a preparative C18 column (250 × 5 mm, 5 μm) with a gradient of water/0.1% formic acid and acetonitrile/0.1% formic acid[1].

  • Self-Validation Checkpoint: Analyze the pre- and post-SPE fractions via HPLC-DAD at 340 nm. Calculate the Area Under the Curve (AUC) ratio of Tricin to Tricin 7-O-glucoside. If the aglycone-to-glucoside ratio exceeds 0.1, your enzyme quenching step (Step 2) has failed or thermal degradation occurred during vacuum concentration.

Part 3: Visualized Workflows & Mechanisms

Workflow Matrix Complex Plant Matrix (Sugarcane / Bamboo) Milling Cryogenic Milling Particle Size < 60 μm Matrix->Milling Extraction Hydroalcoholic Extraction (e.g., 80:20 H2O:MeOH) Milling->Extraction Increases surface area Quenching Thermal Enzyme Quenching (90°C for 2 min) Extraction->Quenching Solubilizes glycosides Defatting Liquid-Liquid Partitioning (n-Hexane Wash) Quenching->Defatting Prevents hydrolysis SPE Solid Phase Extraction (C18 Cartridge Cleanup) Defatting->SPE Removes lipophiles HPLC Preparative HPLC (Target Isolation) SPE->HPLC Enriches flavonoid fraction

Optimized step-by-step extraction and purification workflow for tricin 7-O-glucoside.

Degradation T7G Tricin 7-O-glucoside (m/z 491.1) Aglycone Tricin Aglycone (m/z 329.0) T7G->Aglycone Hydrolytic Cleavage Glucose Free Cleaved Glucose T7G->Glucose Loss of Hexosyl (-162 Da) Enzyme Endogenous β-glucosidases Enzyme->T7G Catalyzes

Enzymatic hydrolysis pathway converting tricin 7-O-glucoside to its aglycone.

Part 4: Quantitative Data & Chromatographic Parameters

Table 1: Solvent System Efficacy for Tricin 7-O-Glucoside Extraction

Solvent SystemPlant MatrixExtraction TechniqueEfficacy ProfileMechanistic Rationale
80:20 Water:Methanol Sugarcane LeavesMaceration / HeatOptimal for GlycosidesHigh dielectric constant matches the polarity of the O-glycoside, disrupting H-bonds in the cellulose matrix[1].
50% Ethanol (Aqueous) Black Bamboo LeavesPressurized Liquid Extraction (PLE)Very High YieldsElevated temperature (200°C) and pressure drastically increase solvent penetration and mass transfer[2].
70% Ethanol (Aqueous) Sabal yapa LeavesMacerationBroad SpectrumBalances the extraction of highly polar glycosides and less polar sulfated flavonoid derivatives[4].

Table 2: LC-MS/MS Diagnostic Fragments for Self-Validation

Precursor Ion [M-H]⁻Product Ions (m/z)IdentificationFragmentation Mechanism
491.1 329.0, 314.0Tricin 7-O-glucosideLoss of the hexosyl moiety (-162 Da) yields the aglycone tricin (m/z 329). Subsequent loss of a methyl radical (-15 Da) yields m/z 314[1].
329.0 314.0, 299.0Tricin (Aglycone)Used as a negative marker during extraction to quantify unwanted enzymatic hydrolysis[1].

References

  • Metabolite Profiling of Sugarcane Genotypes and Identification of Flavonoid Glycosides and Phenolic Acids Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Optimization, Bio accessibility of Tricin and Antioxidative Activity of Extract From Black Bamboo Leaves Source: ResearchGate URL:[Link]

  • Characterization of Polyphenols and Volatile Compounds from Understudied Algerian Pallenis spinosa by HS-SPME-GC-MS, NMR and HPLC-MSn Approaches Source: MDPI (Applied Sciences) URL:[Link]

  • A sulfated polyphenols-rich extract from Sabal yapa exhibits antitumor activities in Ehrlich ascites carcinoma Source: PubMed Central (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Tricin 7-O-Glucoside Aqueous Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent precipitation issues when working with flavonoid glycosides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing persistent precipitation issues when working with flavonoid glycosides. Tricin 7-O-glucoside (5,7,4'-trihydroxy-3',5'-dimethoxyflavone 7-O-glucoside) is a notoriously difficult compound to keep in aqueous solution.

While glycosylation generally improves the hydrophilicity of flavonoids compared to their aglycone counterparts, the rigid, planar chromone backbone of tricin still promotes tight crystal lattice packing. This results in unfavorable thermodynamics for aqueous dissolution. This guide provides a mechanistic troubleshooting framework, validated protocols, and FAQs to help you overcome tricin 7-O-glucoside precipitation in your assays.

Section 1: The Mechanistic Basis of Insolubility

Tricin 7-O-glucoside exhibits classic "brick dust" behavior. The planarity of the flavone aglycone leads to strong intermolecular π-π stacking and hydrogen bonding in the solid state. Consequently, the energy required to break the crystal lattice exceeds the hydration energy provided by the aqueous medium. Furthermore, its dissolution is an endothermic, entropy-driven process, meaning temperature and co-solvent polarity drastically dictate its solubility limits ()[1].

SolubilizationLogic Tricin Tricin 7-O-Glucoside (Poor Aqueous Solubility) Barrier Thermodynamic Barrier: Planar Stacking & High Crystal Energy Tricin->Barrier Strat1 Co-Solvent Addition (EtOH / DMSO) Barrier->Strat1 Strat2 Inclusion Complexation (Cyclodextrins) Barrier->Strat2 Strat3 Hydrotropic Dispersion (Sodium Salicylate) Barrier->Strat3 Mech1 Lowers Dielectric Constant & Favors Entropy Strat1->Mech1 Mech2 Shields Hydrophobic Core in Hydrophilic Cavity Strat2->Mech2 Mech3 Disrupts Water Structure & Prevents Stacking Strat3->Mech3

Caption: Mechanistic logic tree for overcoming tricin 7-O-glucoside aqueous solubility barriers.

Section 2: Troubleshooting Guide & FAQs

Q1: I dissolved tricin 7-O-glucoside in 100% DMSO at 10 mM, but it crashes out immediately when diluted into PBS (pH 7.4) for cell culture. Why? Causality: This is a kinetic phenomenon known as "solvent shift precipitation." When the DMSO stock is introduced to the aqueous buffer, the local concentration of water spikes, rapidly increasing the polarity of the microenvironment. The tricin aglycone core cannot remain solvated, and the molecules rapidly nucleate and precipitate before the 7-O-glucoside moiety can establish stabilizing hydrogen bonds with water. Solution: Do not spike directly into 100% buffer. Use a step-wise dilution method or intermediate co-solvents (e.g., adding PEG-400 or Tween-20 to the DMSO stock before aqueous dilution). Alternatively, maintain a final DMSO concentration of 0.5-1% and pre-warm the PBS to 37°C, as the dissolution of tricin is endothermic[1].

Q2: How can I achieve high aqueous concentrations for in vivo dosing without using toxic levels of organic solvents? Causality: In vivo applications require biocompatible vehicles. Since tricin has a hydrophobic core, it is an excellent candidate for host-guest complexation. Solution: Utilize cyclic glucans, specifically sulfobutylether-β-cyclodextrin (SBE-β-CD) or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic chromone backbone of tricin inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin (and the protruding 7-O-glucoside) maintains aqueous solubility. This method has been shown to enhance the bioavailability of structurally similar flavonoids by over 10-fold ()[2].

Q3: I am extracting tricin 7-O-glucoside from gramineous plants. Pure water yields almost nothing. What is the optimal extraction solvent? Causality: Thermodynamic studies on tricin demonstrate that it is preferentially solvated by ethanol in ethanol-water mixtures. The dissolution is entropy-driven, meaning the disruption of water's highly ordered hydrogen-bond network by ethanol significantly lowers the free energy barrier for solubilization[1]. Solution: Use an ethanol-water co-solvent system (typically 50-70% v/v ethanol) at elevated temperatures (e.g., 40-50°C) to maximize recovery.

Q4: Can I use hydrotropes to keep it in solution for topical formulations? Causality: Yes. Hydrotropes like sodium salicylate or niacinamide disrupt the hydrogen bonding dynamics of water, increasing the solubility of poorly soluble flavonoids by preventing their self-aggregation. Solution: Formulate a hydrotropic solid dispersion. This approach has successfully enhanced the aqueous solubility of similar flavonoids like hesperidin and naringenin ()[3].

Section 3: Quantitative Data on Solubilization Strategies

To aid in selecting the appropriate solubilization matrix, the following table summarizes the expected performance of various excipients based on flavonoid solubility profiling[1][2][3].

Solubilization StrategyExcipient / SolventMechanism of ActionExpected Solubility EnhancementBiocompatibility (In Vitro/In Vivo)
Co-Solvent Ethanol / Water (50:50)Dielectric constant reductionModerate (5 to 10-fold)Low (Extraction only)
Co-Solvent DMSO (<1% in PBS)Solvation of hydrophobic coreLow (Prone to crash-out)High (Standard for assays)
Inclusion Complex HP-β-CyclodextrinHost-guest hydrophobic shieldingHigh (10 to 30-fold)High (FDA approved excipient)
Hydrotropy Sodium SalicylateDisruption of water structureModerate to HighMedium (Depends on dose)

Section 4: Validated Experimental Protocols

Protocol 1: Preparation of Tricin 7-O-Glucoside / HP-β-CD Inclusion Complexes

Self-Validation Check: This protocol utilizes lyophilization to force the equilibrium toward complexation, ensuring that any uncomplexed tricin 7-O-glucoside is either integrated or precipitates out upon reconstitution, allowing for easy spectrophotometric validation.

  • Preparation of Host Solution: Dissolve 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in ultra-pure water to achieve a 10 mM to 50 mM concentration.

  • Guest Addition: Add an excess amount of tricin 7-O-glucoside powder (e.g., 5 mg/mL) directly to the aqueous HP-β-CD solution.

  • Equilibration: Protect the suspension from light and agitate on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved tricin 7-O-glucoside.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 24-48 hours to obtain a solid inclusion complex powder.

  • Validation: Reconstitute a known mass of the lyophilized powder in water and measure the absorbance via UV-Vis spectrophotometry (λmax ~350 nm) to quantify the exact concentration of solubilized tricin 7-O-glucoside.

ComplexationWorkflow Step1 1. HP-β-CD Aqueous Prep Step2 2. Excess Tricin 7-O-Glucoside Addition Step1->Step2 Step3 3. 48h Orbital Agitation (25°C) Step2->Step3 Step4 4. 0.45µm PTFE Filtration Step3->Step4 Step5 5. Lyophilization & UV-Vis Validation Step4->Step5

Caption: Step-by-step workflow for generating and validating tricin 7-O-glucoside inclusion complexes.

Protocol 2: Step-Wise DMSO/Aqueous Dilution for Cell Assays

Self-Validation Check: By observing the solution against a dark background with a laser pointer (Tyndall effect), you can immediately validate if nano-precipitates have formed before applying to cells.

  • Stock Preparation: Dissolve tricin 7-O-glucoside in 100% cell-culture grade DMSO to a concentration of 10 mM. Vortex until completely clear.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a biocompatible surfactant/co-solvent mixture (e.g., 10% Tween-80 or PEG-400 in PBS) to create a 1 mM intermediate stock.

  • Final Dilution: Slowly add the intermediate stock dropwise to pre-warmed (37°C) complete culture media while vortexing continuously, achieving the final desired concentration (e.g., 10-50 µM).

  • Tyndall Verification: Shine a laser pointer through the final solution. A clear beam path indicates successful solvation; a scattered beam indicates colloidal crash-out.

References

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. MDPI Molecules. URL:[Link]

  • Determination and correlation of the solubility of tricin in water and ethanol mixtures. ResearchGate. URL:[Link]

  • Enhancement of aqueous solubility of hesperidin and naringenin utilizing hydrotropic solubilization technique: characterization and in vitro evaluation. Taylor & Francis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Tricin 7-O-Glucoside HPLC Separation

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with isolating and quantifying tricin 7-O-glucoside from complex biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with isolating and quantifying tricin 7-O-glucoside from complex biological matrices (e.g., herbal formulations, sugarcane, or rice by-products).

Because tricin 7-O-glucoside possesses both a hydrophobic flavone core and a highly polar sugar moiety, achieving baseline resolution requires precise control over mobile phase polarity, pH, and gradient slope. This guide provides a self-validating methodology, diagnostic workflows, and mechanistic troubleshooting to ensure robust, reproducible separations.

The Mechanistic Basis of Separation

Tricin 7-O-glucoside (5,7,4'-trihydroxy-3',5'-dimethoxyflavone 7-O-glucoside) is a complex flavonoid. The presence of multiple phenolic hydroxyl groups makes it highly susceptible to secondary interactions with residual silanol groups on silica-based stationary phases[1].

To achieve optimal peak shape and resolution, the mobile phase must accomplish two things:

  • Ionization Suppression: An acidic modifier (e.g., 0.1% formic acid) drops the mobile phase pH to ~2.7. This keeps the phenolic hydroxyls fully protonated, preventing ionic interactions with the stationary phase that cause severe peak tailing[1][2].

  • Dynamic Polarity Shifting: A gradient elution starting with low organic content retains the polar glucoside moiety, while a gradual ramp to high organic content is required to elute the highly non-polar aglycone (tricin) and clear the column of matrix lipids[2][3].

Quantitative Gradient Parameters

The following table outlines an optimized, field-proven gradient profile for the separation of tricin 7-O-glucoside using a standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm) at a flow rate of 0.30 mL/min[2][4].

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (Acetonitrile)Mechanistic Purpose & Elution Target
0.0 - 2.0 92%8%Matrix Wash: Elution of highly polar matrix components (free sugars, organic acids) to prevent co-elution.
2.0 - 20.0 92% → 50%8% → 50%Critical Window: Tricin 7-O-glucoside typically elutes in the 15–25% B range. The shallow slope maximizes resolution against structurally similar glycosides.
20.0 - 26.0 50% → 2%50% → 98%Aglycone Elution: Rapid ramp to elute the non-polar tricin aglycone and other lipophilic compounds.
26.0 - 33.0 2%98%Column Flush: Isocratic wash to remove strongly bound hydrophobic matrix interferences.
33.0 - 40.0 92%8%Re-equilibration: Returns column to initial conditions to prevent retention time drift in subsequent runs.

Self-Validating Optimization Protocol

Do not proceed to the next step unless the validation check is successful. This ensures systemic errors are caught before data acquisition.

Step 1: Mobile Phase Preparation

  • Action: Prepare Phase A (0.1% Formic Acid in LC-MS grade water) and Phase B (100% Acetonitrile). Degas via sonication or vacuum filtration.

  • Causality: Formic acid acts as both an ion-pairing agent and a pH buffer. Acetonitrile provides sharper peaks for flavonoids compared to methanol due to lower viscosity and different hydrogen-bonding selectivity[1][2].

  • Validation Check: Measure the pH of Phase A. It must read between 2.6 and 2.8. If the pH is >3.0, secondary silanol interactions will occur, compromising peak shape.

Step 2: Column Selection & Equilibration

  • Action: Install a high-purity, end-capped C18 column. Equilibrate the system at initial gradient conditions (8% B) for at least 10 column volumes.

  • Causality: End-capping chemically blocks accessible silanol groups, eliminating the primary cause of peak tailing for polyphenols[1].

  • Validation Check: Monitor the UV baseline at 330 nm. Proceed to injection only when baseline drift is < 1 mAU/min.

Step 3: Gradient Execution & Data Acquisition

  • Action: Inject the sample and run the gradient profile detailed in Section 2. Monitor the UV detector at 330 nm.

  • Causality: The 330 nm wavelength specifically targets the conjugated pi-system of the flavone backbone (Band I absorption maximum), ensuring a high signal-to-noise ratio while ignoring non-conjugated matrix noise[3].

  • Validation Check: Confirm the identity of the tricin 7-O-glucoside peak via mass spectrometry. It should yield a precursor ion at m/z 493.13 [M+H]⁺ in positive mode or m/z 491.12 [M-H]⁻ in negative mode[5][6].

Step 4: System Suitability Evaluation

  • Action: Calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) for the tricin 7-O-glucoside peak.

  • Validation Check: Rs​ must be > 1.5 against any adjacent peaks, and Tf​ must be < 1.2. If these parameters fail, proceed immediately to the Diagnostic Workflow below.

Diagnostic Workflow

Use the following logical pathway to troubleshoot failing system suitability parameters.

GradientOptimization Start Initiate Scouting Gradient (5% to 95% Acetonitrile) Evaluate Evaluate Chromatogram Target: Tricin 7-O-glucoside Start->Evaluate CheckTailing Is Peak Tailing Factor > 1.2? Evaluate->CheckTailing ActionTailing Adjust pH to 2.7 (0.1% FA) Use End-Capped C18 CheckTailing->ActionTailing Yes CheckCoelution Co-elution with Aglycone or Matrix Interferences? CheckTailing->CheckCoelution No ActionTailing->Evaluate ActionCoelution Flatten Gradient Slope in 15-30% Organic Window CheckCoelution->ActionCoelution Yes CheckDrift Retention Time Drift Between Runs? CheckCoelution->CheckDrift No ActionCoelution->Evaluate ActionDrift Extend Re-equilibration >10 Column Volumes CheckDrift->ActionDrift Yes Success Method Validated Rs > 1.5, TF < 1.2 CheckDrift->Success No ActionDrift->Evaluate

HPLC Gradient Troubleshooting Workflow for Flavonoid Glycosides

Technical FAQs & Troubleshooting

Q1: I am observing severe peak tailing for tricin 7-O-glucoside despite using a C18 column. How do I fix this? A1: Peak tailing in flavonoids is almost always driven by secondary interactions between the molecule's free hydroxyl groups and accessible silanols on the stationary phase[1]. Ensure your mobile phase pH is strictly controlled between 2.5 and 3.0 using 0.1% Formic Acid or 1% Acetic Acid[1][3]. Furthermore, verify that your column is "end-capped." If the column is old, the end-capping may have degraded, exposing silanols; replacing the column is the only remedy.

Q2: Tricin 7-O-glucoside is co-eluting with other flavonoid glycosides (e.g., luteolin derivatives). How can I improve resolution? A2: You must alter the selectivity ( α ) of your separation. The most effective method is to flatten the gradient slope specifically during the critical elution window. If co-elution occurs at 20% Acetonitrile, adjust the gradient to ramp very slowly (e.g., 15% to 25% over 15 minutes)[2][5]. If this fails, substitute Acetonitrile with Methanol. Methanol acts as a hydrogen-bond donor and acceptor, which can drastically shift the relative retention times of structurally similar glycosides.

Q3: My retention times are drifting earlier with each subsequent injection. How do I stabilize the system? A3: Retention time drift toward earlier elution in gradient chromatography indicates inadequate column re-equilibration. The highly polar stationary phase environment required to retain the 7-O-glucoside has not been fully restored. Ensure your post-gradient re-equilibration step holds at the initial low-organic conditions (e.g., 8% B) for a minimum of 10 column volumes (CV) before the next injection[7].

Q4: How can I definitively confirm I have separated the 7-O-glucoside from the tricin aglycone? A4: In reversed-phase HPLC, the highly polar 7-O-glucoside will always elute before the less polar tricin aglycone. You can validate this using mass spectrometry: the tricin 7-O-glucoside will present at m/z 491 [M-H]⁻, whereas the tricin aglycone will present later in the chromatogram at m/z 329 [M-H]⁻[4][6].

References

  • Technical Support Center: Troubleshooting Peak Tailing of Flavonoids in Reverse-Phase HPLC - Benchchem.
  • Comprehensive characterization of the chemical constituents of Lianhua Qingwen capsule by ultra high performance liquid chromatography coupled with Fourier transform ion cyclotron resonance mass spectrometry - PMC.
  • Structure and proposed fragmentation pathway of the 8-C glycosides: 3, luteolin-8 - ResearchG
  • Production of Sustainable Postbiotics from Sugarcane Straw for Potential Food Applic
  • Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC.
  • Separation and Purification of Tricin from an Antioxidant Product Derived from Bamboo Leaves | Journal of Agricultural and Food Chemistry - ACS Public
  • Momilactones A, B, and Tricin in Rice Grain and By-Products are Potential Skin Aging Inhibitors - MDPI.

Sources

Reference Data & Comparative Studies

Validation

Tricin 7-O-Glucoside vs. Tricin Aglycone: A Technical Guide to Bioavailability and Intestinal Absorption

As the pharmaceutical and nutraceutical industries increasingly look to plant-derived flavonoids for novel anti-inflammatory, antiviral, and chemopreventive agents, Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical and nutraceutical industries increasingly look to plant-derived flavonoids for novel anti-inflammatory, antiviral, and chemopreventive agents, Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) has emerged as a highly promising candidate[1]. Naturally abundant in gramineous plants such as rice bran and bamboo leaves, tricin predominantly exists in its glycosylated form, Tricin 7-O-glucoside [2].

However, for drug development professionals, the critical bottleneck lies in pharmacokinetics. The structural difference between a flavone aglycone and its glycoside dictates its metabolic fate, membrane permeability, and ultimate clinical efficacy. This guide provides an in-depth, objective comparison of the intestinal absorption dynamics and bioavailability profiles of Tricin 7-O-glucoside versus Tricin aglycone.

Structural and Mechanistic Disparities

The pharmacokinetic divergence between Tricin and Tricin 7-O-glucoside is fundamentally driven by their physicochemical properties. Glycosylation serves an evolutionary purpose for plants—increasing aqueous solubility for vacuolar storage—but it creates a significant barrier for human intestinal absorption[3].

  • Tricin (Aglycone): Features a highly lipophilic core enhanced by two O-methyl groups at the 3' and 5' positions. This specific methylation pattern grants tricin greater metabolic stability and superior intestinal permeability compared to non-methylated flavones[4].

  • Tricin 7-O-Glucoside: The addition of a bulky, polar glucose moiety at the C7 position drastically increases the topological polar surface area (TPSA) and molecular weight. Consequently, the glycoside cannot passively diffuse across the lipid bilayer of enterocytes[3].

Quantitative Comparison of Pharmacokinetic Properties

To objectively evaluate these two forms, we must look at their physicochemical and pharmacokinetic parameters. The table below summarizes the core data driving formulation decisions:

ParameterTricin (Aglycone)Tricin 7-O-glucosideMechanistic Driver
Molecular Weight 330.3 g/mol 492.4 g/mol Glycosylation increases bulk, preventing paracellular transport.
Lipophilicity (LogP) ~2.5 - 3.0< 1.0The polar sugar moiety drastically reduces lipid membrane partitioning.
Intestinal Permeability HighLowAglycone diffuses passively; Glycoside relies on prior enzymatic hydrolysis[3].
Primary Absorption Site Duodenum / JejunumJejunum / ColonGlycoside requires brush border β-glucosidase or colonic microbiota for cleavage[3].
Metabolic GI Stability HighHydrolyzedAglycone is stable in GI fluids[2]; Glycoside is rapidly deglycosylated[3].

Intestinal Absorption Dynamics

The human gastrointestinal tract is not equipped to absorb intact flavonoid glycosides efficiently. Dietary flavone aglycones are absorbed into systemic circulation far more efficiently than their corresponding glycosides[3].

When Tricin 7-O-glucoside is ingested, it must undergo enzymatic deglycosylation before absorption can occur. This hydrolysis is primarily mediated by Lactase-Phlorizin Hydrolase (LPH) on the brush border of the small intestine. Any unabsorbed glycoside travels to the colon, where it is cleaved by microbial β-glucosidases and β-galactosidases[3]. While this eventually releases the tricin aglycone, the delayed release and potential for further microbial degradation of the aglycone ring significantly reduce overall bioavailability. Conversely, orally administered Tricin aglycone is directly and rapidly absorbed in the upper gastrointestinal tract[5].

Pathway T7G Tricin 7-O-glucoside (Intestinal Lumen) LPH Brush Border β-glucosidase (LPH) T7G->LPH Enzymatic Hydrolysis Micro Colonic Microbiota (β-galactosidase) T7G->Micro Unabsorbed Fraction TA_lum Tricin Aglycone (Lumen) LPH->TA_lum Deglycosylation Micro->TA_lum Deglycosylation Entero Enterocyte Uptake (Passive Diffusion) TA_lum->Entero High Permeability Blood Portal Circulation (Systemic Delivery) Entero->Blood Basolateral Efflux

Intestinal absorption pathway of Tricin 7-O-glucoside vs Tricin aglycone.

Experimental Methodologies for Bioavailability Assessment

To rigorously validate the absorption differences between the glycoside and aglycone forms, researchers rely on two self-validating experimental systems: the in vitro Caco-2 monolayer assay and in vivo pharmacokinetic profiling.

Protocol A: Caco-2 Monolayer Permeability Assay

The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to mimic the enterocytes of the small intestine, expressing both tight junctions and brush border enzymes.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell® inserts at a density of 1×105 cells/cm². Culture for 21 days. Causality: A 21-day maturation period is strictly required to ensure the full expression of brush border enzymes (like LPH) and efflux transporters (like P-gp), which are critical for evaluating glycoside hydrolysis.

  • Monolayer Integrity Validation (TEER): Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Only use inserts with TEER > 250 Ω·cm². Causality: This acts as a self-validating quality control step. Low TEER indicates compromised tight junctions, which would allow the bulky Tricin 7-O-glucoside to leak paracellularly, resulting in false-positive permeability data.

  • Dosing: Wash monolayers with Hank's Balanced Salt Solution (HBSS). Apply 10 µM of Tricin or Tricin 7-O-glucoside to the apical chamber (to simulate intestinal lumen) and fresh HBSS to the basolateral chamber (to simulate blood).

  • Temporal Sampling & LC-MS/MS: Extract 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes. Replace with equal volumes of fresh buffer. Quantify the apparent permeability ( Papp​ ) using LC-MS/MS.

Workflow Seed 1. Caco-2 Seeding (21-day culture) TEER 2. TEER Validation (>250 Ω·cm²) Seed->TEER Dose 3. Apical/Basolateral Dosing TEER->Dose Sample 4. Temporal Sampling Dose->Sample LCMS 5. LC-MS/MS Quantification Sample->LCMS

Self-validating Caco-2 monolayer permeability assay workflow.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

To assess absolute bioavailability, in vivo studies comparing intravenous (IV) and oral (PO) administration are required[5].

Step-by-Step Methodology:

  • Animal Preparation: Fast male Wistar rats (200-250g) for 12 hours prior to dosing, allowing free access to water. Causality: Fasting eliminates food-drug interactions and standardizes gastric emptying rates, ensuring that absorption kinetics are solely dependent on the molecule's physicochemical properties.

  • Dosing Strategy: Administer Tricin aglycone or Tricin 7-O-glucoside via IV bolus (e.g., 2.1 mg/kg) and oral gavage (e.g., 17.0 mg/kg)[5].

  • Serial Blood Sampling: Collect blood samples via a pre-implanted jugular vein cannula at predetermined intervals (5 min to 24 hours post-dose) into heparinized tubes. Causality: Cannulation minimizes animal handling stress, which can alter hemodynamics and skew pharmacokinetic parameters.

  • Plasma Extraction: Centrifuge blood at 4°C to isolate plasma. Precipitate plasma proteins using cold acetonitrile (1:3 v/v). Vortex and centrifuge, then analyze the supernatant via HPLC-MS/MS to calculate Cmax​ , Tmax​ , and Area Under the Curve (AUC).

Conclusion & Formulation Strategies

The experimental and clinical consensus is clear: Tricin aglycone is the superior candidate for direct therapeutic application due to its high membrane permeability and direct systemic absorption[4]. Tricin 7-O-glucoside, while abundant in raw botanical extracts, acts merely as a prodrug that relies heavily on highly variable inter-individual gut microbiomes and brush border enzyme expressions for activation[3].

For drug development professionals formulating tricin-based therapeutics, utilizing the aglycone form bypasses the rate-limiting step of enzymatic hydrolysis. Furthermore, to overcome tricin's rapid systemic elimination and large volume of distribution[5], modern formulation strategies should focus on the aglycone paired with advanced delivery systems (e.g., lipid nanoparticles or self-microemulsifying drug delivery systems) or targeted prodrug modifications[1] to maximize clinical efficacy.

References

  • Shang, Y.-F., et al. (2016). Optimization, Bio accessibility of Tricin and Antioxidative Activity of Extract From Black Bamboo Leaves. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT0SKbEDT08BWMzOuOHpYeQfVfeZsEu2gVINb5OnGENoGBzL_peShIrtmECA3RgmIB-xeDRQeCMaAtAEMkVPhXHBMKjaA20ZmskiNMquHVYSqY9Z25GUY5rpBiWYHQS0P_VblD5LhPLMv9874ZI4-haVFBh4XstO4zGcPQw-6cMfbQqSJLuYD0OHTx4I91wOLPNSAAt4dFlDpFL-ik3iAmVMUibQP_ngIyDljYr7u4Dl-N4zbgz07Bufd6rIPbsQ3tvUsUsiM9VuylQgz_NgdlFwDUhQso]
  • Solyanik, G.I., et al. (2021). A Comparative Study on Pharmacokinetics of Tricin, a Flavone from Gramineous Plants with Antiviral Activity. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC1w5iJe1O0sNLc0qozDvVzbvgSxdhrXCySm9rJtahDYcr97cT5zp0Yxqsq5zAivSn7vmBOW6ZQpTW4LfBxiX8LIUNISkVYMaQGuj8hf_DR9moWgHqDveZUAnMBgGJ0ha5Zs__wVagAkMwtIFMZm4a2pc0jcUhv4BTVog1B6-8pdPoQ8xtEuL4a69DtZHaPhjaO7Xth9KtZ7JmWh6Do6jm3Syi-HRspcjwg1-GOdkB9G4EJaHwoy4lYtXT-6Lyw97eDW91zYjUF-nvCZdfWAGVIl31FlMw-Kqm]
  • Lan, W., et al. (2019). Tricin Biosynthesis and Bioengineering. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyoDWRoTKcWySvD5BT_qvBQQ6uOOfxhxMbrd0nt6ntQeT8K4vqms5pQ5w7ZBf0AFc7Tasb8sbovCpKVMFnbLduK177b1qMI5Ohlk5-rtGgN_KRz2LxEAGbRU7X_uCzYALh_5PaPDVKEQvoLTA=]
  • Hostetler, G.L., et al. (2012). Flavone deglycosylation increases their anti-inflammatory activity and absorption. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz73Uhpw557-RxsLaIu4gDcmp_h5_R09SquSDOblYTFCVlGXNUG5ZTZOPW6CwjDpy-QZmR-U2KMd8F1xvQt6Dk93eDcYfLzaweI5Oq28FTlax_hMUFBdyKHhwRIm8xZJoe3gfE_DJyQFOdzGA=]
  • (2024). Tricetin and Tricin: An Overview of the Chemistry, Sources, Contents, and Pharmacological Properties of these Flavones. Informatics Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpMgf1y6rdhT0ruMIHxOQmdUz40d0KO9qQCoIWU9mXZ39nYFx0inlL7KQFafF1YQGG8FhUvpeXC6LYAQ9R7NHk6HpqdrpPbQB09KMaiREmLZqemDSaAT-UWMxsrQkgdDsqQnYOPes6DEdJ0EDAkwqLVAOLGlAOt7i9t4Ndd2etFo=]

Sources

Comparative

Comparative antioxidant capacity of tricin 7-O-glucoside and rutin

Comparative Antioxidant Capacity of Tricin 7-O-glucoside and Rutin: A Technical Guide Flavonoids represent a cornerstone in the development of natural antioxidants for pharmaceutical, nutraceutical, and agricultural appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antioxidant Capacity of Tricin 7-O-glucoside and Rutin: A Technical Guide

Flavonoids represent a cornerstone in the development of natural antioxidants for pharmaceutical, nutraceutical, and agricultural applications. Within this diverse class, Rutin (quercetin-3-O-rutinoside) is universally recognized as a benchmark flavonol glycoside, frequently utilized as a positive control in radical scavenging assays due to its potent electron-donating capabilities[1]. Conversely, Tricin 7-O-glucoside , a flavone glycoside prominently found in resilient plant matrices like sugarcane straw, black bamboo leaves, and fermented goji berries, is emerging as a highly stable, bioactive alternative[2][3][4].

This guide provides an objective, data-driven comparison of their antioxidant capacities, structural determinants, and the self-validating experimental protocols used to quantify their efficacy.

Structural Causality: Pharmacophores and Radical Scavenging

The antioxidant capacity of a flavonoid is fundamentally dictated by its electron-donating capability, which is governed by its ring substitutions and glycosylation sites.

  • Rutin (Flavonol Glycoside): Features a catechol moiety (3',4'-dihydroxy) on the B-ring. This structure is optimal for hydrogen atom transfer (HAT) and single electron transfer (SET), allowing it to efficiently neutralize reactive oxygen species (ROS)[1]. The glycosylation at the C-3 position enhances aqueous solubility compared to its aglycone (quercetin) but slightly reduces its raw radical scavenging speed by creating steric hindrance near the C-ring[5].

  • Tricin 7-O-glucoside (Flavone Glycoside): Lacks the catechol group but possesses a unique 4'-hydroxy-3',5'-dimethoxy B-ring. The dual methoxy groups act as electron-donating substituents that stabilize the resulting phenoxyl radical through resonance[2]. Glycosylation at the C-7 position (A-ring) preserves the critical C2-C3 double bond and 4-oxo group in the C-ring, maintaining the molecule's planar structure for optimal electron delocalization.

SAR_Comparison Rutin Rutin (Flavonol Glycoside) BRing_R B-Ring: Catechol (3',4'-diOH) Optimal for radical scavenging Rutin->BRing_R Glyc_R C-Ring: 3-O-Rutinoside Increases aqueous solubility Rutin->Glyc_R Tricin Tricin 7-O-glucoside (Flavone Glycoside) BRing_T B-Ring: 4'-OH, 3',5'-dimethoxy Stabilizes phenoxyl radicals Tricin->BRing_T Glyc_T A-Ring: 7-O-Glucoside Preserves C-ring double bond Tricin->Glyc_T

Fig 1. Structural determinants dictating the antioxidant capacity of Rutin and Tricin 7-O-glucoside.

Quantitative Data: Comparative In Vitro Performance

To objectively evaluate antioxidant capacity, researchers rely on standardized in vitro assays. DPPH (1,1-diphenyl-2-picrylhydrazyl) measures the ability to scavenge hydrophobic radicals, while ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) evaluates both hydrophilic and lipophilic radical scavenging.

While rutin is frequently tested as a purified standard, tricin 7-O-glucoside is often quantified as the primary active driver within complex botanical extracts (such as sugarcane straw, where it reaches concentrations of 1.57 μg/g dw)[2].

Metric / PropertyRutin (Purified Standard)Tricin 7-O-glucoside (as primary active in extracts)
Flavonoid Subclass Flavonol GlycosideFlavone Glycoside
DPPH Scavenging (SC50) 60.25 ± 0.09 µM[5]~0.087 mg/mL (Extract IC50)[3]
ABTS Scavenging (SC50) 105.43 ± 0.16 µM[5]~0.039 mg/mL (Extract IC50)[3]
Primary Mechanism Fast HAT / Metal ChelationResonance-stabilized SET
Solubility Profile Enhanced via C-3 rutinoside[5]Enhanced via C-7 glucoside

Self-Validating Experimental Protocols

To ensure high-fidelity data when comparing these compounds, the following protocols must be executed as self-validating systems. This requires the integration of internal controls, kinetic steady-state verification, and precise spectrophotometric baselines.

Protocol A: DPPH Radical Scavenging Assay

Causality Focus: DPPH is a stable nitrogen-centered radical. The assay relies on the reduction of the purple DPPH• to the yellow DPPH-H, which correlates directly with the number of available hydroxyl protons.

  • Reagent Preparation: Dissolve DPPH in high-purity methanol to a concentration of 600 µM.

    • Expertise Note: Methanol is strictly required to solubilize the hydrophobic DPPH radical while remaining miscible with aqueous-organic sample extracts[2].

  • Standardization: Dilute the working solution to achieve an optical density (OD) of 0.600 ± 0.100 at 515 nm.

    • Expertise Note: This specific OD ensures the assay operates within the linear dynamic range of the microplate reader[6].

  • Reaction Execution: In a 96-well microplate, mix 25 µL of the sample (serial dilutions) with 175 µL of the standardized DPPH solution[2].

  • Incubation: Incubate the plate in complete darkness for 30 minutes at 25 °C.

    • Expertise Note: Darkness prevents the photo-degradation of the radical. The 30-minute window is critical to allow sterically hindered compounds (like glycosides) to reach a kinetic steady state[2].

  • Validation & Measurement: Measure the OD at 515 nm. Concurrently run a Trolox standard curve (0.0075–0.075 mg/mL) and a methanol blank to establish a self-validating baseline and calculate the IC50[2][6].

Protocol B: ABTS Radical Cation Decolorization Assay

Causality Focus: The ABTS assay is kinetically faster than DPPH and is highly sensitive to single electron transfer (SET) mechanisms, making it ideal for evaluating methoxy-substituted compounds like tricin 7-O-glucoside.

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate in a 1:1 (v/v) ratio. Incubate in the dark for 16 hours at room temperature.

    • Expertise Note: Potassium persulfate acts as a stoichiometric oxidizing agent to convert ABTS into the stable, blue-green ABTS•+ radical cation. The 16-hour incubation is an absolute requirement for complete radical generation[6].

  • Standardization: Dilute the mature ABTS•+ solution with deionized water to an initial OD of 0.700 ± 0.020 at 734 nm[6].

  • Reaction Execution: Combine 15 µL of the sample with 200 µL of ABTS•+ solution in a microplate[6].

  • Incubation & Measurement: Incubate for exactly 5 minutes at 30 °C, then immediately measure the OD at 734 nm[2][6].

Workflow Prep Sample Prep (Serial Dilution) Incubate Incubation (Dark, 25°C/30°C) Prep->Incubate Reagent Radical Reagent (DPPH/ABTS+) Reagent->Incubate Measure Spectrophotometry (515nm / 734nm) Incubate->Measure Analyze IC50 Calculation Measure->Analyze

Fig 2. Self-validating high-throughput experimental workflow for DPPH and ABTS assays.

Cellular Mechanisms: Beyond Direct Scavenging

While in vitro assays confirm direct radical neutralization, the true therapeutic value of rutin and tricin 7-O-glucoside lies in their ability to modulate intracellular redox homeostasis.

Upon entering the cellular environment, these flavonoid glycosides act as electrophilic signaling molecules. They interact with the Keap1-Nrf2 complex in the cytosol. By modifying reactive cysteine residues on Keap1, they facilitate the release and nuclear translocation of the Nrf2 transcription factor. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), triggering the downstream transcription of endogenous phase II detoxifying enzymes, such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1 Keap1-Nrf2 Complex ROS->Keap1 Disrupts Flavonoids Flavonoids (Rutin / Tricin 7-O-glucoside) Flavonoids->ROS Scavenges Flavonoids->Keap1 Modulates Nrf2 Free Nrf2 Translocation Keap1->Nrf2 Releases ARE Antioxidant Response Element Nrf2->ARE Binds Enzymes Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Enzymes Transcribes

Fig 3. Nrf2/ARE signaling pathway modulation by flavonoid glycosides.

References

  • Production of Sustainable Postbiotics from Sugarcane Straw for Potential Food Applications. MDPI. [Link]

  • Unraveling Biotic and Abiotic Factors Shaping Sugarcane Straw Polyphenolic Richness. NIH / PMC. [Link]

  • Optimization, Bio accessibility of Tricin and Antioxidative Activity of Extract From Black Bamboo Leaves. ResearchGate. [Link]

  • A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation. NIH / PMC. [Link]

  • Dynamic Metabolomics and Transcriptomics Analyses for Characterization of Phenolic Compounds and Their Biosynthetic Characteristics in Wheat Grain. NIH / PMC. [Link]

  • Nontargeted metabolomics analysis of flavonoid-derived Lycium barbarum (goji berry) by-products during probiotic fermentation. Cambridge University Press. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Purity Validation of Commercial Tricin 7-O-Glucoside Reference Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. Tricin 7-O-glucoside, a flavone glycoside with notable biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. Tricin 7-O-glucoside, a flavone glycoside with notable biological activities, is increasingly utilized in various research applications.[1][2] Consequently, the purity of its commercial reference standards is of paramount importance. This guide provides an in-depth technical comparison and validation workflow for assessing the purity of commercially available tricin 7-O-glucoside.

The objective of this guide is to empower the end-user to independently verify the quality of these critical reagents. We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a framework for interpreting the data to make an informed assessment of product quality. The principles discussed herein are grounded in established analytical validation guidelines, such as the ICH Q2(R1) framework, to ensure scientific rigor.[3]

The Imperative of Purity in Reference Standards

Phytochemical reference standards are the benchmarks against which all experimental measurements are calibrated.[1][4] Their purity directly impacts the accuracy of quantification, the validity of biological assays, and the overall reproducibility of a study. Impurities can arise from various sources, including the original plant material, the extraction and purification process, or degradation over time. For flavonoid glycosides like tricin 7-O-glucoside, potential impurities could include other related flavonoids, residual solvents, or partially hydrolyzed forms of the molecule.[5][6]

A comprehensive purity assessment, therefore, should not only quantify the main compound but also identify and, if necessary, quantify any significant impurities. A multi-pronged analytical approach is essential for a thorough evaluation.

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a reference standard's purity. A combination of chromatographic and spectroscopic methods is necessary to build a robust and self-validating system. This guide will focus on a powerful triad of techniques:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse for purity assessment, providing high-resolution separation of the target compound from potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers unparalleled sensitivity and specificity for impurity identification by providing molecular weight and fragmentation data.

  • Quantitative Nuclear Magnetic Resonance (qHNMR): A primary analytical method that allows for the direct quantification of the analyte without the need for a specific reference standard of the same compound, offering a high degree of accuracy.[7]

The following diagram illustrates the logical workflow for the comprehensive purity validation of a commercial tricin 7-O-glucoside reference standard.

G cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Absolute Purity & Identity cluster_3 Final Evaluation CoA Certificate of Analysis Review Visual Visual Inspection CoA->Visual Initial Checks HPLC HPLC-UV Analysis (Purity & Impurity Profile) Visual->HPLC Proceed to Testing LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Characterize Impurities qHNMR qHNMR Analysis (Absolute Purity Assay) HPLC->qHNMR Orthogonal Purity Check Compare Data Comparison & Integration HPLC->Compare Synthesize Data LCMS->Compare Synthesize Data Structure Structural Confirmation (1H, 13C NMR) qHNMR->Structure Confirm Identity qHNMR->Compare Synthesize Data Structure->Compare Synthesize Data Decision Accept/Reject Decision Compare->Decision Final Assessment

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Safety & Regulatory Compliance

Safety

Physicochemical Properties &amp; Hazard Assessment

Comprehensive Laboratory Guide: Tricin 7-O-glucoside Handling and Disposal Procedures As a Senior Application Scientist, I frequently guide researchers through the lifecycle management of specialized phytochemicals to en...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Tricin 7-O-glucoside Handling and Disposal Procedures

As a Senior Application Scientist, I frequently guide researchers through the lifecycle management of specialized phytochemicals to ensure both scientific integrity and laboratory safety. Tricin 7-O-glucoside (CAS: 32769-01-0) is a bioactive flavone glycoside predominantly extracted from gramineous plants such as sugarcane, bamboo, and rice bran[1][2]. While it exhibits excellent pharmacological properties, including anti-inflammatory, antiviral, and antioxidant activities[3], its disposal must adhere strictly to environmental health and safety (EHS) regulations.

Improper disposal of complex organic compounds can lead to environmental contamination and severe regulatory penalties under environmental protection frameworks[4]. This guide provides a self-validating, step-by-step protocol for the safe handling, decontamination, and disposal of Tricin 7-O-glucoside.

Understanding the physicochemical properties of Tricin 7-O-glucoside is the foundational step in determining its disposal pathway. Because it is a complex organic molecule with multiple phenolic hydroxyl groups[3], it exhibits specific solubility and stability profiles that dictate waste management strategies.

Table 1: Physicochemical Properties of Tricin 7-O-glucoside

PropertyValueOperational Implication for Disposal
CAS Number 32769-01-0Essential for accurate waste manifesting and tracking[5].
Molecular Formula C21H20O10High molecular weight organic; requires high-temperature incineration[5].
LogP 0.067Slightly lipophilic/amphiphilic; do not flush down aqueous drains[5].
Melting Point 244-246 °CSolid at room temperature; dust inhalation risk during transfer[5].
Solubility Soluble in Methanol, EthanolLiquid waste is typically a mixed organic solvent stream (flammable)[1].

Causality Check : Why do we prioritize LogP and solubility during disposal planning? The LogP of 0.067 indicates it can partition into both aqueous and organic phases, but its typical laboratory use involves organic solvents (like methanol or ethanol) for extraction or assay preparation[1][5]. Therefore, the resulting liquid waste is not purely aqueous and must be treated as hazardous chemical waste, strictly prohibited from sink disposal[6].

Workflow Visualization: Waste Segregation and Disposal Pathway

To ensure absolute compliance and safety, laboratories must implement a rigid segregation workflow.

DisposalWorkflow Start Tricin 7-O-glucoside Waste Generated Solid Solid Waste (Powder/Consumables) Start->Solid Dry Liquid Liquid Waste (Solvent Solutions) Start->Liquid Dissolved Labeling GHS Compliant Labeling Solid->Labeling Liquid->Labeling Storage Secondary Containment Labeling->Storage Transfer Disposal EPA/RCRA Incineration Storage->Disposal Contractor Pickup

Tricin 7-O-glucoside laboratory waste segregation and disposal workflow.

Standard Operating Procedure (SOP): Tricin 7-O-glucoside Disposal

This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance before proceeding to the next.

Phase 1: Waste Segregation

  • Identify Waste State : Determine if the Tricin 7-O-glucoside waste is solid (e.g., expired powder, contaminated weighing boats, pipette tips) or liquid (e.g., dissolved in HPLC mobile phase or methanol)[1].

  • Select Appropriate Receptacle :

    • Solid Waste: Use a rigid, puncture-resistant, sealable polyethylene container.

    • Liquid Waste: Use a chemically compatible container (e.g., glass or specific high-density plastics). Causality : Container material must be compatible with the stored chemical waste to prevent solvent degradation and subsequent leaks[6].

  • Volume Control : Fill liquid waste containers to a maximum of 70-80% capacity. Causality : This void space allows for vapor expansion, minimizing the potential for spills or ruptures occurring from overfilled containers[6].

Phase 2: Labeling and Storage 4. Apply GHS Labeling : Immediately apply a "Hazardous Waste" label upon adding the first drop or particle of waste to the container[7]. Write the full chemical name ("Tricin 7-O-glucoside" and the associated solvent, e.g., "Methanol"). Vague categories like "organic waste" or "running buffer" are strictly prohibited[6][7]. 5. Secondary Containment : Place the sealed waste container in a secondary containment tray. Causality : If the primary container fails, the secondary tray captures the spill, preventing environmental release and cross-contamination with incompatible chemicals. 6. Satellite Accumulation Area (SAA) : Store the waste in a designated central waste-holding facility or temporary storage space away from active foot traffic until final disposal[6].

Phase 3: Final Disposal 7. Contractor Pickup : Do not attempt to treat, dilute, or neutralize the waste prior to disposal[6]. Periodically, waste should be picked up by a licensed hazardous waste disposal company for safe destruction, typically via high-temperature incineration[6].

Experimental Protocol: Post-Handling Decontamination

To maintain scientific integrity and prevent cross-contamination in sensitive downstream assays (such as LC-MS/MS metabolomics where tricin derivatives are frequently analyzed[1]), workspaces must be thoroughly decontaminated after handling Tricin 7-O-glucoside.

Step-by-Step Methodology:

  • Preparation : Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Dry Cleanup : If dry powder was spilled, do not brush it, as this generates airborne dust. Gently cover the spill with a damp paper towel to suppress dust aerosolization.

  • Solvent Wipe : Because Tricin 7-O-glucoside has low aqueous solubility but is highly soluble in alcohols[1], wipe the area with a paper towel soaked in 70% Ethanol or Methanol to dissolve and lift the residue. Causality : Using a solvent that matches the compound's specific solubility profile ensures complete chemical removal rather than merely spreading the powder across the benchtop.

  • Aqueous Wash : Follow the solvent wipe with a standard laboratory detergent (e.g., Alconox) and a distilled water wash to remove any remaining organic solvent and break down residual particulates.

  • Waste Disposal : Dispose of all contaminated paper towels and gloves in the designated solid hazardous waste container as outlined in the SOP above.

References

  • Tricin 7-O-glucoside Chemical Properties & Safety Source: LookChem URL:[Link]

  • A Flavonoid Monomer Tricin in Gramineous Plants: Metabolism, Bio/Chemosynthesis, Biological Properties, and Toxicology Source: ResearchGate URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: Environmental Protection Agency (EPA) URL:[Link]

  • Handling Hazardous Chemical Waste Source: Canadian Tumour Repository Network (CTRNet) URL:[Link]

  • Characterization and Identification of the Major Flavonoids in Phyllostachys edulis Leaf Extract by UPLC–QTOF–MS Source: AKJournals URL:[Link]

  • Flavonoids and phenolic acids from sugarcane: Distribution in the plant, changes during processing, and potential benefits Source: Comprehensive Reviews in Food Science and Food Safety (Wiley) URL:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tricin 7-O-glucoside

As researchers and drug development professionals, our pursuit of novel therapeutics like Tricin 7-O-glucoside—a neuroprotective flavonoid glycoside—demands an unwavering commitment to safety.[1][2] While many natural pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our pursuit of novel therapeutics like Tricin 7-O-glucoside—a neuroprotective flavonoid glycoside—demands an unwavering commitment to safety.[1][2] While many natural product derivatives are perceived as benign, their full toxicological profiles are often not completely understood. Therefore, we must treat them with the respect they deserve, employing a robust safety protocol grounded in established best practices for chemical handling. This guide provides essential, immediate safety and logistical information for the handling and disposal of Tricin 7-O-glucoside, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Beyond the Label

Tricin 7-O-glucoside is typically supplied as a fine, yellow powder.[3] While specific comprehensive toxicity data is limited, the primary hazards are associated with its physical form and potential biological activity.

  • Inhalation Risk : Fine powders can easily become airborne, especially during weighing and transfer.[4] Inhalation is a primary route of exposure for powdered substances, which can lead to respiratory irritation.[5]

  • Dermal and Ocular Exposure : Direct contact with skin or eyes can cause irritation.[5] Although the specific reactivity of Tricin 7-O-glucoside is not fully characterized, it is prudent to prevent all personal contact.[5]

  • Unknown Biological Activity : As a bioactive molecule, the systemic effects of accidental ingestion or absorption are not well-documented. Therefore, containment is paramount.

Our safety strategy is built on the principle of minimizing all potential routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following table summarizes the required PPE for handling Tricin 7-O-glucoside in its solid form and in solution.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Handling/Weighing Solid Powder Laboratory Coat (fully buttoned)2 pairs of Nitrile GlovesChemical Safety GogglesRequired when handling outside of a certified chemical fume hood or ventilated enclosure (e.g., N95 respirator)
Handling Dilute Solutions (<1 mM) Laboratory CoatSingle pair of Nitrile GlovesSafety Glasses with Side ShieldsNot generally required
Handling Concentrated Solutions (>1 mM) Laboratory CoatNitrile GlovesChemical Safety GogglesNot required if handled within a fume hood
Spill Cleanup (Solid) Laboratory Coat2 pairs of Nitrile GlovesChemical Safety GogglesN95 Respirator
Body Protection: The First Barrier

A clean, fully-fastened laboratory coat is the minimum requirement for any work in the laboratory.[6] It protects your personal clothing and skin from minor spills and contamination. For tasks with a higher risk of dust generation, consider disposable coveralls for added protection.[7]

Hand Protection: Preventing Dermal Absorption

Standard disposable nitrile gloves are required for all handling procedures.[6]

  • Why Nitrile? Nitrile provides good resistance to a wide range of chemicals and is a suitable choice for incidental contact.

  • Double Gloving : When handling the solid powder, wearing two pairs of gloves is a best practice.[8] This provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated glove without exposing your skin.

  • Inspection and Removal : Always inspect gloves for tears or holes before use.[9] After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Eye and Face Protection: Shielding from Dust and Splashes

Appropriate eye protection is mandatory in any laboratory setting.[6]

  • Safety Glasses with Side Shields : For handling dilute solutions where the risk of a splash is minimal, safety glasses with side shields are sufficient.[6]

  • Chemical Safety Goggles : When weighing the solid powder or handling concentrated solutions, chemical safety goggles are required.[6] Goggles provide a complete seal around the eyes, offering superior protection from airborne particles and chemical splashes.

  • Face Shields : If there is a significant risk of splashing, such as when preparing large volumes of a solution, a face shield should be worn in addition to safety goggles.[6]

Respiratory Protection: Safeguarding Your Airways

The primary engineering control for preventing inhalation of hazardous powders is a certified chemical fume hood or a ventilated balance enclosure.[10]

  • When to Use a Respirator : If you must handle the powder outside of a ventilated enclosure, a NIOSH-approved N95 respirator is necessary to prevent the inhalation of fine dust particles. Surgical masks do not provide adequate protection.[7]

  • Fit and Training : Ensure you have been properly fit-tested and trained on the use of any required respiratory protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This workflow outlines the critical steps for safely preparing a solution from solid Tricin 7-O-glucoside. The causality behind this procedure is to contain the powder at every step, minimizing the risk of it becoming airborne.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Inside Fume Hood) cluster_solubilize Solubilization Phase (Inside Fume Hood) cluster_cleanup Cleanup Phase prep_ppe 1. Don PPE (Lab coat, Goggles, Double Gloves) prep_area 2. Designate & Prepare Work Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh_tare 3. Tare Weigh Boat on Analytical Balance prep_area->weigh_tare weigh_transfer 4. Transfer Powder to Weigh Boat (Use anti-static gun if needed) weigh_tare->weigh_transfer weigh_close 5. Close Primary Container Immediately weigh_transfer->weigh_close weigh_record 6. Record Final Mass weigh_close->weigh_record sol_add_solvent 7. Add Solvent to Final Flask weigh_record->sol_add_solvent sol_transfer_powder 8. Carefully Transfer Weighed Powder into Solvent sol_add_solvent->sol_transfer_powder sol_mix 9. Mix to Dissolve (Cap & vortex/sonicate as needed) sol_transfer_powder->sol_mix cleanup_decontaminate 10. Decontaminate Work Surface (Wet wipe method) sol_mix->cleanup_decontaminate cleanup_dispose 11. Dispose of Waste (See Disposal Plan) cleanup_decontaminate->cleanup_dispose cleanup_ppe 12. Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe

Caption: Experimental workflow for safely weighing and dissolving Tricin 7-O-glucoside.

Spill and Disposal Management

Accidents happen. A clear plan for spills and routine disposal is a critical component of laboratory safety.

Minor Spill Response

For small spills of solid Tricin 7-O-glucoside:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing your lab coat, goggles, and double nitrile gloves.

  • Contain the Spill : Gently cover the spill with absorbent paper towels to prevent further dust dispersal.

  • Clean-up : Using a wet wipe method, carefully clean the area from the outside in.[8] Avoid dry sweeping, which can generate dust.[5]

  • Dispose : Place all contaminated materials into a sealed, labeled bag or container for chemical waste disposal.[5]

  • Decontaminate : Wipe the area again with an appropriate cleaning agent.

Disposal Plan

All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[11][12] Never dispose of chemical waste in the regular trash or down the drain without EHS approval.[13]

G start Generated Waste waste_type What is the Waste Type? start->waste_type solid_waste Solid Waste (Contaminated PPE, weigh boats, unused powder) waste_type->solid_waste Solid liquid_waste_type Is the Solvent Organic or Aqueous? waste_type->liquid_waste_type Liquid collect_solid Collect in a sealed, labeled hazardous waste container. solid_waste->collect_solid organic_solution Organic Solvent Solution liquid_waste_type->organic_solution Organic aqueous_solution Aqueous Solution liquid_waste_type->aqueous_solution Aqueous collect_organic Collect in a sealed, labeled hazardous waste container. organic_solution->collect_organic consult_ehs Consult Institutional EHS for sewer disposal guidelines. If not permitted, collect as hazardous waste. aqueous_solution->consult_ehs

Caption: Decision-making workflow for the disposal of Tricin 7-O-glucoside waste.

  • Solid Waste : All solid waste, including contaminated gloves, bench paper, and excess powder, should be collected in a clearly labeled hazardous waste container.[11]

  • Solutions in Organic Solvents : These must be collected as hazardous chemical waste.[11]

  • Aqueous Solutions : Depending on the concentration and volume, some institutions may permit the disposal of non-hazardous aqueous solutions down the drain. However, you must always obtain approval from your EHS department before doing so.[11]

By adhering to these rigorous safety protocols, you create a self-validating system of safety that protects you, your colleagues, and the environment. This allows you to focus on the core of your work: advancing science and developing new therapies.

References

  • Tricin 7-O-glucoside | CAS#:32769-01-0. (2025, August 24). Chemsrc. Retrieved from [Link]

  • Tricin 7-O-glucoside | CAS:32769-01-0. (n.d.). BioCrick. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, University of Colorado Boulder. Retrieved from [Link]

  • SAFETY DATA SHEET - Tricine. (2010, February 26). Fisher Scientific. Retrieved from [Link]

  • Tricin 7-O-glucoside. (n.d.). PubChem. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Princeton University. Retrieved from [Link]

  • Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational and Environmental Safety Office. Retrieved from [Link]

  • Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! (2024, January 22). De Dietrich. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Chemistry Lab Waste Disposal. (2024, June 17). Environmental Marketing Services. Retrieved from [Link]

  • Personal protective equipment for crop protection. (2020, December 4). Royal Brinkman. Retrieved from [Link]

  • Sustainable Extraction of Flavonoids from Citrus Waste: A Fast and Simple Approach with UHPLC-PDA ESI-MS Characterization. (2025, November 2). MDPI. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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